Minocycline dihydrochloride
Description
Evolution of Minocycline (B592863) Research Beyond Antimicrobial Activity
The trajectory of minocycline research has markedly pivoted from its primary role as an antibiotic to the exploration of its non-antibiotic functionalities. nih.govresearchgate.netnih.gov For years, its therapeutic application was predominantly in treating conditions like acne vulgaris and various sexually transmitted diseases. nih.govresearchgate.net However, a growing body of evidence began to reveal that tetracyclines, and minocycline in particular, possess a range of biological effects that are not linked to their ability to inhibit bacterial protein synthesis. researchgate.netnih.govnih.gov
This evolution in understanding was fueled by observations of minocycline's influence on inflammatory and immune processes. nih.govresearchgate.net Pre-clinical studies in various experimental models started to consistently demonstrate its beneficial effects in diseases with an inflammatory basis, such as dermatitis, periodontitis, and even autoimmune disorders. nih.govresearchgate.netnih.gov This spurred a new wave of investigation into the molecular mechanisms underpinning these non-antimicrobial actions, fundamentally altering the course of minocycline research.
Contemporary Academic Perspectives on Minocycline Dihydrochloride (B599025) as a Multifunctional Compound
In the current academic sphere, minocycline dihydrochloride is increasingly viewed as a multifunctional or pleiotropic agent, exhibiting a diverse range of pharmacological effects. nih.govbiorxiv.orgresearchgate.net This perspective is supported by extensive research demonstrating its anti-inflammatory, anti-apoptotic, antioxidant, and neuroprotective properties. nih.govnih.govnih.govnih.gov The ability of minocycline to readily cross the blood-brain barrier further enhances its potential as a therapeutic agent for neurological disorders. nih.govresearchgate.net
The compound's multifaceted nature stems from its ability to modulate various cellular and molecular pathways. nih.govbohrium.com It has been shown to inhibit the activity of several key enzymes involved in inflammation and tissue degradation, such as matrix metalloproteinases (MMPs), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, minocycline can influence immune cell activation and proliferation, reduce the production of pro-inflammatory cytokines, and inhibit apoptosis (programmed cell death). nih.govucalgary.ca These diverse mechanisms of action have solidified the contemporary view of minocycline as a compound with a much broader therapeutic potential than initially conceived. researchgate.netnih.gov
Table 1: Multifunctional Properties of this compound
| Property | Mechanism of Action | Key Molecular Targets |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory enzyme activity, reduction of inflammatory cytokine production, and modulation of immune cell activation. nih.govucalgary.ca | iNOS, COX-2, MMPs, PLA2, T-cells, microglia. nih.govucalgary.ca |
| Neuroprotective | Inhibition of microglial activation, reduction of apoptosis, and antioxidant effects. nih.govnih.govresearchgate.net | Caspases, BCL-2, MAPKs, microglia. nih.govnih.govjamanetwork.com |
| Anti-apoptotic | Inhibition of caspase activation and enhancement of anti-apoptotic protein effects. nih.govnih.gov | Caspase-1, Caspase-3, Bcl-2. nih.gov |
| Antioxidant | Direct scavenging of free radicals and inhibition of enzymes that produce reactive oxygen species. nih.govjamanetwork.com | Free radicals, iNOS, lipoxygenases. nih.govjamanetwork.com |
| Anti-cancer | Inhibition of cancer cell growth and metastasis. researchgate.netnih.gov | LYN kinase, STAT3. nih.gov |
Overview of Key Non-Antibiotic Research Avenues
The recognition of minocycline's diverse biological activities has opened up several key avenues of non-antibiotic research. These investigations span a wide range of medical fields, from neurology to oncology, and are focused on harnessing the compound's unique properties for therapeutic benefit.
One of the most prominent areas of research is in neuroprotection . nih.govnih.govnih.gov Studies have explored its potential in various models of acute neurological injury, including ischemic stroke, traumatic brain injury, and spinal cord injury. nih.govnih.gov The ability of minocycline to mitigate neuroinflammation and neuronal cell death is a central focus of this research. nih.govnih.govresearchgate.net Furthermore, its potential role in chronic neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis is under active investigation. nih.govnih.govresearchgate.net
Another significant research avenue is in the field of inflammatory and autoimmune diseases . nih.govresearchgate.net Minocycline's anti-inflammatory properties have been evaluated in models of rheumatoid arthritis, inflammatory bowel disease, and various dermatological conditions. nih.govresearchgate.net The aim is to leverage its immunomodulatory effects to manage the chronic inflammation that characterizes these disorders.
More recently, the anti-cancer properties of minocycline have garnered attention. researchgate.netnih.govnih.gov Research in this area is exploring its ability to inhibit tumor growth and metastasis. researchgate.netnih.gov Studies have shown that minocycline can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov For example, it has been found to inhibit the kinase activity of LYN, a protein involved in the metastatic spread of several cancers, including colorectal, breast, and lung cancer. nih.gov The potential for repurposing this established antibiotic for cancer therapy is a compelling area of ongoing research. nih.govaacrjournals.orgfrontiersin.org
Table 2: Key Non-Antibiotic Research Findings for this compound
| Research Area | Key Findings | Investigated Conditions |
|---|---|---|
| Neurology | Demonstrates neuroprotective effects by inhibiting microglial activation, reducing apoptosis, and possessing antioxidant properties. nih.govnih.govresearchgate.net | Ischemic stroke, Traumatic Brain Injury, Spinal Cord Injury, Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis. nih.govnih.govnih.gov |
| Dermatology | Shows efficacy in treating inflammatory skin conditions. nih.govresearchgate.net | Acne vulgaris, Rosacea, Bullous dermatoses. nih.govresearchgate.net |
| Rheumatology | Exhibits anti-inflammatory effects in models of autoimmune arthritis. nih.govresearchgate.net | Rheumatoid Arthritis. nih.govresearchgate.net |
| Gastroenterology | Demonstrates intestinal anti-inflammatory effects in experimental models of colitis. nih.gov | Inflammatory Bowel Disease. nih.gov |
| Oncology | Inhibits cancer cell metastasis by targeting specific kinase activity. nih.gov In some contexts, it can promote pro-survival proteins, but in combination with other agents, it shows synergistic anti-cancer effects. masseycancercenter.org | Colorectal Cancer, Breast Cancer, Lung Cancer, Liver Cancer, Prostate Cancer, Pancreatic Cancer. nih.govmasseycancercenter.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Minocycline |
| Irinotecan |
| Metronidazole |
| Celecoxib (B62257) |
| Sabutoclax |
| Doxycycline |
| Tigecycline |
| Omadacycline |
| Eravacycline |
| Sarecycline |
| Methacycline |
| Demeclocycline |
| Chloroquine |
| Metformin |
| Vitamin D |
| Itraconazole |
| Olaparib |
| Cetuximab |
| Panitumumab |
| Erlotinib |
| Gefitinib |
| Thalidomide |
| Disulfiram |
| Doxorubicin |
| Mitoxantrone |
| Bleomycin |
| Mitomycin-C |
| 5-Fluorouracil |
| TRAM-34 |
| 10-butyl ether minocycline (BEM) |
| Azelastine |
| Azlocillin |
| Bacampicillin |
| Baclofen |
| Baricitinib |
| BCG vaccine |
| Amobarbital |
| Amoxapine |
| Amoxicillin |
| Amphotericin B |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRONWCNHNRGLC-QVVXJPBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59046-78-5 | |
| Record name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Non Antibiotic Properties of Minocycline Dihydrochloride
Cellular Signaling Pathway Modulation
Minocycline (B592863) dihydrochloride's influence on cellular function is multifaceted, largely stemming from its capacity to interfere with critical signaling cascades. Research has demonstrated its role in inhibiting pro-inflammatory and apoptotic pathways while promoting cell survival and stress resistance. The following sections detail the specific interactions between minocycline and several major cellular signaling pathways.
Minocycline has been shown to be a potent inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cellular stress, inflammation, and apoptosis. researchgate.netnih.gov In various experimental models, minocycline directly or indirectly suppresses the phosphorylation and activation of p38 MAPK. For instance, in cultured rat cerebellar granule neurons, minocycline significantly inhibits the phosphorylation of p38 induced by nitric oxide (NO), thereby protecting the neurons from NO-induced cell death. nih.gov
Further research demonstrates that minocycline can directly inhibit the kinase activity of phospho-p38. researchgate.net In models of glutamate-induced neurotoxicity, minocycline not only reduces the activation of p38 and its downstream target ATF-2 but also dose-dependently inhibits the activity of the already phosphorylated p38 enzyme. researchgate.net This inhibitory action is also crucial for its effects in other contexts. In spinal microglia, minocycline's ability to attenuate morphine antinociceptive tolerance is linked to its significant inhibition of p38 MAPK activation. nih.gov This suggests that the neuroprotective and anti-inflammatory effects of minocycline are, in significant part, mediated by its targeted suppression of the p38 MAPK pathway. researchgate.netresearchgate.net
Table 1: Research Findings on Minocycline's Inhibition of p38 MAPK
| Experimental Model | Key Stimulus | Observed Effect of Minocycline | Downstream Consequence | Reference |
|---|---|---|---|---|
| Rat Cerebellar Granule Neurons | Nitric Oxide (NO) | Inhibited NO-induced phosphorylation of p38 MAPK. | Blocked neurotoxicity and neuronal death. | nih.gov |
| Rat Cerebellar Granule Neurons | Glutamate | Directly inhibited the activity of phospho-p38 in a dose-dependent manner. | Attenuated glutamate-induced apoptosis. | researchgate.net |
| Rat Spinal Microglia | Chronic Morphine | Significantly inhibited the increase in p38 MAPK activation. | Attenuated morphine antinociceptive tolerance. | nih.gov |
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling nexus for cell survival, proliferation, and growth. Minocycline's interaction with this pathway is complex and appears to be context-dependent. In some models, minocycline suppresses the PI3K/Akt pathway to achieve its therapeutic effects. For example, in a rat model of spinal cord injury (SCI), minocycline treatment was found to clearly suppress the phosphorylation of PI3K, Akt, and the downstream target mTOR, which contributed to the relief of neuropathic pain. nih.gov Similarly, minocycline was shown to inhibit vascular endothelial growth factor (VEGF)-induced migration of human aortic smooth muscle cells by downregulating the phosphorylation of the PI3K/Akt pathway. nih.gov
Conversely, in other scenarios, minocycline can activate or restore PI3K/Akt signaling that has been suppressed by a pathological insult. In a model of glutamate-induced neurotoxicity, minocycline was found to activate the Akt signaling pathway, which in turn leads to cell survival. researchgate.net This dual regulatory role suggests that minocycline can modulate the PI3K/Akt pathway to restore cellular homeostasis, either by dampening excessive activation or by reversing pathological inhibition.
Table 2: Research Findings on Minocycline's Regulation of PI3K/Akt Signaling
| Experimental Model | Key Stimulus/Condition | Observed Effect of Minocycline | Downstream Consequence | Reference |
|---|---|---|---|---|
| Rat Spinal Cord Injury | Spinal Cord Compression | Suppressed phosphorylation of PI3K, Akt, and mTOR. | Improved neuropathic pain. | nih.gov |
| Human Aortic Smooth Muscle Cells | Vascular Endothelial Growth Factor (VEGF) | Downregulated PI3K/Akt pathway phosphorylation. | Inhibited VEGF-induced cell migration. | nih.gov |
| Ovarian Cancer Cells | Hypoxia | Suppressed the AKT/mTOR/p70S6K/4E-BP1 signaling pathway. | Down-regulated HIF-1α translation. | nih.gov |
Nuclear Factor-κB (NF-κB) is a master regulator of inflammatory responses, and its inhibition is a key component of minocycline's anti-inflammatory effects. researchgate.net Minocycline has been shown to suppress NF-κB activation at multiple levels of the signaling cascade. In ovarian carcinoma cells, minocycline suppressed constitutive NF-κB activation by attenuating IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of the inhibitor IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm and prevents the nuclear translocation of its p65 subunit. nih.gov
The upstream mechanisms for this inhibition can involve various inputs. In a model of rosacea-like inflammation, minocycline was found to downregulate the expression of Toll-like receptor 4 (TLR4), a key receptor that triggers NF-κB activation in response to inflammatory stimuli. plos.orgnih.gov In ovarian cancer models, the suppression of NF-κB activity by minocycline is mediated, at least in part, through the inhibition of Transforming Growth Factor-β1 (TGF-β1) and its downstream kinase, TAK1. nih.gov By targeting these upstream and core components, minocycline effectively shuts down the pro-inflammatory gene expression program controlled by NF-κB.
Table 3: Research Findings on Minocycline's Interaction with the NF-κB Pathway
| Experimental Model | Key Stimulus/Condition | Observed Effect of Minocycline | Downstream Consequence | Reference |
|---|---|---|---|---|
| Ovarian Carcinoma Cells (OVCAR-3, SKOV-3) | Constitutive Activation | Suppressed IKK activation, IκBα phosphorylation, and p65 nuclear translocation. | Downregulated NF-κB activity and target gene expression. | nih.gov |
| Rosacea-like Inflammation Model (HaCaT cells, BALB/c mice) | LL37 (Cathelicidin) | Downregulated TLR4 and p-NF-κB expression. | Reduced expression of inflammatory cytokines and inhibited ROS production. | plos.orgnih.gov |
| Ovarian Cancer Model | Constitutive Activation | Downregulated TGF-β1 expression and suppressed TAK1 activation. | Inhibited the pro-oncogenic TGF-β-NF-κB axis. | nih.gov |
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels, promoting angiogenesis and metabolic adaptation. In pathological conditions such as cancer, HIF-1α is often overexpressed. Minocycline has been identified as an inhibitor of HIF-1α. nih.govnih.gov In human ovarian carcinoma cell lines, minocycline negatively regulated HIF-1α protein levels in a concentration-dependent manner. nih.gov
The mechanism of inhibition is multifaceted. Minocycline induces the degradation of HIF-1α through a mechanism that is independent of prolyl-hydroxylation, the canonical degradation pathway. nih.gov This inhibition is associated with the up-regulation of the tumor suppressor protein p53, which is known to play a role in HIF-1α degradation. nih.gov Furthermore, minocycline also suppresses the translation of HIF-1α protein by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This dual action on both protein stability and synthesis makes minocycline an effective suppressor of the HIF-1α response.
Table 4: Research Findings on Minocycline's Inhibition of HIF-1α
| Experimental Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Human Ovarian Carcinoma Cells (A2780, OVCAR-3) | Significantly decreased the HIF-1α surge induced by hypoxia. | Decreased HIF-1α protein stability; half-life reduced from ~5 min to ~2-3 min. | nih.gov |
| Human Ovarian Carcinoma Cells (A2780, OVCAR-3, SKOV-3) | Negatively regulated HIF-1α protein levels in a concentration-dependent manner. | Associated with up-regulation of endogenous p53. | nih.gov |
The phosphorylation state of the myosin light chain (MLC), regulated by the balance between myosin light-chain kinase (MLCK) and myosin light-chain phosphatase (MLCP), is the final determinant of smooth muscle contraction. frontiersin.org While direct modulation of MLCP or MLCK activity by minocycline is not extensively detailed, research indicates that minocycline can affect the components of the muscle contractile apparatus.
Table 5: Research Findings on Minocycline's Effect on Myosin
| Experimental Model | Observed Effect of Minocycline | Downstream Consequence | Reference |
|---|---|---|---|
| C2C12 Myotubes | Reduced protein synthesis by 23% and substantially reduced total myosin heavy chain content. | Impaired protein synthesis during myogenesis. | nih.gov |
The Forkhead Box O (FOXO) family of transcription factors are key regulators of stress resistance, metabolism, and longevity. mdpi.com Evidence from studies in Drosophila melanogaster suggests that minocycline can enhance FOXO activity to promote organismal health. In this model, minocycline-supplemented food significantly extended lifespan and increased resistance to oxidative stress. nih.govnih.gov
Crucially, these beneficial effects were largely abolished in flies with a null mutation for the FOXO gene, indicating that FOXO is a critical mediator of minocycline's action in this context. nih.gov The treatment was found to increase the activity of FOXO, and western blot analysis showed an increase in the level of FOXO protein. nih.gov This enhancement of FOXO activity appears to occur independently of the canonical upstream regulators Akt and JNK, suggesting a novel mechanism by which minocycline may promote cellular resilience and longevity. nih.gov
Table 6: Research Findings on Minocycline's Enhancement of FOXO Activity
| Experimental Model | Observed Effect of Minocycline | Proposed Mechanism | Downstream Consequence | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | Increased the activity of FOXO. | Increased FOXO protein levels, potentially through transcriptional and post-transcriptional manners. | Increased resistance to oxidative stress. | nih.gov |
Enzyme Activity Inhibition
Minocycline dihydrochloride (B599025), a second-generation, semi-synthetic tetracycline (B611298) derivative, exhibits a range of biological activities independent of its antimicrobial properties. These non-antibiotic functions are largely attributed to its ability to inhibit various key enzymes involved in inflammatory and apoptotic pathways. This article elucidates the mechanisms through which minocycline dihydrochloride modulates the activity of several critical enzymes.
Matrix Metalloproteinase (MMP) Inhibition
This compound is recognized as a potent, non-specific inhibitor of Matrix Metalloproteinases (MMPs). nih.govresearchgate.net MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. researchgate.net While essential for physiological processes, their excessive activity contributes to tissue damage in various pathologies. Minocycline's inhibitory action is partly due to its ability to chelate the zinc ion required for MMP activation. researchgate.net
Research has demonstrated that minocycline effectively inhibits several MMPs, including MMP-2 and MMP-9. researchgate.net Its high lipophilicity allows it to cross the blood-brain barrier, making its MMP-inhibiting properties relevant in neurological conditions. researchgate.net For instance, in acute intracerebral hemorrhage, minocycline administration has been associated with a decrease in MMP-9 levels. nih.gov In vitro studies have quantified its superior potency in inhibiting MMP-9 compared to other tetracyclines. brieflands.com The IC50 value, representing the concentration required for 50% inhibition, was found to be significantly lower for minocycline compared to tetracycline and doxycycline. brieflands.com
Inhibitory Concentration (IC50) of Tetracyclines on MMP-9 Activity
| Compound | IC50 (µM) |
|---|---|
| Minocycline | 10.7 |
| Tetracycline | 40.0 |
| Doxycycline | 608.0 |
This potent inhibition of MMPs underscores a key mechanism for the anti-inflammatory and tissue-protective effects of this compound observed in various experimental models. nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS) Suppression
This compound has been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation and can lead to cellular damage. Minocycline's inhibitory effect on iNOS is not direct but is mediated through the downregulation of its expression at the mRNA level. researchgate.net
Studies have linked this suppression to the inhibition of upstream signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov In a mouse model of Parkinson's disease, minocycline prevented nigrostriatal dopaminergic neurodegeneration, an effect associated with marked reductions in iNOS expression. nih.gov Similarly, in models of experimental colitis, the beneficial effects of minocycline were associated with reduced iNOS expression in intestinal tissue. nih.gov In cardiomyocytes, minocycline was found to markedly suppress IL-17A-induced p38 MAPK activation, which in turn prevented the induction of iNOS and subsequent contractile depression. nih.gov
Cyclooxygenase-2 (COX-2) Downregulation
This compound modulates the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins. Research in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation demonstrated that minocycline significantly decreased the expression and density of COX-2 protein in the medial prefrontal cortex. nih.gov This effect was observed to be dose-dependent, with a higher dose of minocycline exerting a more significant anti-inflammatory effect. nih.gov However, other studies suggest a more complex regulatory role. In some cell culture models, treatment with minocycline led to an increase in the accumulation of COX-2 mRNA and cytosolic COX-2 protein, though it had no significant effect on the specific enzymatic activity of COX-2 in vitro. researchgate.net
Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition
A significant non-antibiotic mechanism of this compound is the direct inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1). pnas.orgnih.gov PARP-1 is a nuclear enzyme activated by DNA damage that plays a critical role in both cell death and inflammation. pnas.orgnih.gov Minocycline has been identified as a highly potent, direct inhibitor of PARP-1 enzymatic activity, acting at nanomolar concentrations. pnas.orgnih.govresearchgate.net
Kinetic studies using recombinant PARP-1 in a cell-free assay revealed that minocycline acts as a competitive inhibitor with respect to the enzyme's substrate, NAD+. pnas.org The inhibition constant (Ki) for minocycline was determined to be 13.8 ± 1.5 nM. pnas.orgnih.govresearchgate.net This potent inhibition prevents the depletion of NAD+ and the formation of poly(ADP-ribose), thereby blocking PARP-1-mediated cell death pathways. pnas.orgnih.gov Comparative studies have shown minocycline to be a more potent PARP-1 inhibitor than other tetracycline derivatives. pnas.orgnih.gov
Potency of Tetracycline Derivatives as PARP-1 Inhibitors
| Compound | Relative Potency |
|---|---|
| Minocycline | Most Potent |
| Doxycycline | ↓ |
| Demeclocycline | ↓ |
| Chlortetracycline | Least Potent |
Caspase Activity Inhibition
This compound exerts significant anti-apoptotic effects by inhibiting caspases, a family of proteases central to the execution of programmed cell death. It has been shown to inhibit the expression and activation of key initiator and effector caspases, including caspase-1 and caspase-3. researchgate.netnih.govresearchgate.net
In a transgenic mouse model of Huntington's disease, minocycline treatment delayed disease progression and was shown to inhibit the upregulation of both caspase-1 and caspase-3 mRNA. researchgate.net The mechanism of caspase inhibition is multifaceted. Minocycline can stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c, which is necessary for the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. researchgate.netnih.gov By targeting both caspase-dependent and caspase-independent mitochondrial cell death pathways, minocycline demonstrates broad anti-apoptotic and neuroprotective effects. nih.govnih.gov
Molecular Interactions and Cellular Processes
The non-antibiotic properties of this compound extend to its significant influence on fundamental cellular processes, particularly those governing programmed cell death or apoptosis. Its anti-apoptotic effects are multifaceted, involving direct and indirect interactions with key molecular players in the apoptotic cascade.
Anti-apoptotic Mechanisms
This compound exerts its anti-apoptotic effects through a variety of mechanisms centered on the mitochondria, a key organelle in the regulation of cell death. These mechanisms include the preservation of mitochondrial integrity, the inhibition of pro-apoptotic factor release, and the suppression of both caspase-dependent and -independent cell death pathways.
Minocycline has been shown to preserve the integrity of mitochondria, which is crucial for preventing the initiation of the intrinsic apoptotic pathway. acs.orgnih.gov It helps to stabilize the mitochondrial membrane and can prevent the formation of pores that would otherwise lead to the release of pro-apoptotic factors. acs.orgresearchgate.net One of the ways it achieves this is by up-regulating the anti-apoptotic protein Bcl-2. elsevierpure.comnih.gov This protein accumulates in the mitochondria and counteracts the effects of death-promoting molecules like Bax, Bak, and Bid. elsevierpure.comresearchgate.net By maintaining the stability of the mitochondrial membrane, minocycline effectively prevents the downstream activation of apoptotic cascades. researchgate.net
A critical step in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Minocycline has been demonstrated to inhibit this process. nih.govnih.govscilit.comelsevierpure.com This inhibition of cytochrome c release has been observed in various models, including in vivo, in cells, and in isolated mitochondria. nih.govscilit.com The mechanism behind this inhibition is linked to the prevention of mitochondrial permeability transition, a key event that leads to the swelling of the mitochondria and the rupture of its outer membrane. nih.govnih.govscilit.com By blocking the release of cytochrome c, minocycline prevents the formation of the apoptosome, a necessary step for the activation of caspase-9 and the subsequent execution of apoptosis. researchgate.netnih.gov
| Experimental Model | Effect of Minocycline on Cytochrome c Release | Reference |
| Amyotrophic Lateral Sclerosis (ALS) mice | Inhibition of mitochondrial permeability-transition-mediated cytochrome c release | nih.gov |
| Rat Spinal Cord Injury (SCI) model | Significant reduction of cytosolic cytochrome c at the injury epicenter | nih.govresearchgate.net |
| In vitro kidney epithelial cells | Suppression of cytochrome c release following injury | elsevierpure.com |
| Huntington's disease models (in vitro and in vivo) | Significant inhibition of cytochrome c release into the cytosol | nih.gov |
Caspases are a family of proteases that play a central role in the execution of apoptosis. Minocycline has been shown to suppress the activation of several key caspases. nih.gov It can inhibit the activation of initiator caspases, such as caspase-1 and caspase-9, as well as executioner caspases like caspase-3. researchgate.netnih.gov The inhibition of caspase-3 is particularly significant as it is a key enzyme responsible for the cleavage of many cellular proteins during apoptosis. nih.govnih.gov Minocycline's ability to inhibit caspase activation is, in part, a downstream effect of its ability to prevent cytochrome c release, which is required for the activation of caspase-9. nih.gov However, some studies suggest that minocycline may also have a more direct inhibitory effect on caspase activity. researchgate.netnih.gov
In addition to the caspase-dependent pathway, minocycline also inhibits caspase-independent cell death pathways. nih.govnih.gov It has been shown to prevent the release of Apoptosis-Inducing Factor (AIF) and Second Mitochondria-derived Activator of Caspases (Smac/Diablo) from the mitochondria. nih.govnih.govarchivesofmedicalscience.com AIF is a flavoprotein that can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.govresearchgate.net Smac/Diablo promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). nih.gov By preventing the release of both AIF and Smac/Diablo, minocycline provides a broader anti-apoptotic effect, targeting multiple pathways of cell death. nih.gov
| Pro-Apoptotic Factor | Effect of Minocycline | Cellular Location | Reference |
| Apoptosis-Inducing Factor (AIF) | Inhibits release from mitochondria and nuclear translocation | Mitochondria, Nucleus | nih.govresearchgate.net |
| Smac/Diablo | Inhibits release from mitochondria | Mitochondria | nih.govnih.govarchivesofmedicalscience.comnih.gov |
Apoptotic Protease Activating Factor 1 (Apaf-1) is a key component of the apoptosome, which is formed in the presence of cytochrome c and dATP. The formation of the apoptosome leads to the activation of caspase-9. nih.gov Research suggests that minocycline can interfere with this process. It has been reported to decrease the expression of Apaf-1, thereby limiting the components available for apoptosome formation. nih.gov This action represents another level of control exerted by minocycline over the caspase-dependent apoptotic pathway.
Antioxidant Properties
This compound, a semisynthetic tetracycline derivative, exhibits significant antioxidant capabilities that are distinct from its antimicrobial action. These properties are multifaceted, involving direct interaction with reactive oxygen species (ROS), modulation of endogenous antioxidant systems, and prevention of oxidative damage to cellular components.
Minocycline has demonstrated potent direct free radical-scavenging activity. nih.govresearchgate.net This capability is crucial in mitigating the damaging effects of oxidative stress. Research has shown that minocycline's radical scavenging potency is approximately 10 times higher than that of doxycycline and is comparable to that of vitamin E. nih.govresearchgate.net
One key mechanism is the scavenging of peroxynitrite (PON), a potent and destructive reactive oxygen species. Minocycline effectively scavenges PON at concentrations in the sub-micromolar to low micromolar range (~1 μM). nih.gov This interaction is a direct chemical reaction where minocycline is degraded, and the resulting products lack antioxidant properties. nih.gov This specific scavenging of PON is a novel feature that may significantly contribute to its neuroprotective effects, as it can prevent the nitration of crucial proteins like α-synuclein. nih.gov
In various in vitro assays, minocycline has shown its effectiveness as a scavenger. For instance, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, minocycline was found to be an effective antioxidant, in contrast to tetracycline. researchgate.net Another study noted a scavenging ratio of 96.1% for minocycline, which was higher than that of the well-known antioxidant, ascorbic acid (84.2%). nih.gov
| Free Radical / Assay | Minocycline's Efficacy | Key Findings | Source |
|---|---|---|---|
| Peroxynitrite (PON) | High (at ~1 μM) | Direct chemical scavenging; prevents tyrosine nitration of α-synuclein. | nih.gov |
| DPPH Radical | Effective | Potency similar to vitamin E; superior to tetracycline. | researchgate.net |
| General ROS | High | Scavenging ratio (96.1%) higher than ascorbic acid (84.2%). | nih.gov |
Beyond direct scavenging, minocycline modulates the activity of the body's own antioxidant enzymes. Studies have shown that minocycline can up-regulate the expression and activity of enzymes such as Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GPx), and peroxiredoxin. nih.govnih.gov
In a study involving mesenchymal stem cells (MSCs) pre-treated with minocycline, there was a significant upregulation of several antioxidant genes, including glutathione peroxidase and superoxide dismutase, when the cells were exposed to oxidative stress. nih.gov This enhancement of the endogenous antioxidant defense system contributes to the cells' ability to repair cardiac function after myocardial infarction. nih.gov
However, the effect of minocycline on these enzymes can vary depending on the cell type and experimental conditions. For example, in normal human melanocytes, minocycline treatment increased the activity of SOD, catalase (CAT), and GPx. nih.gov Conversely, in a Drosophila melanogaster model where oxidative stress was induced by manganese, minocycline treatment led to a significant reduction in SOD and CAT activity, alongside a decrease in hydrogen peroxide levels. nih.govmdpi.com This suggests that minocycline's modulatory role may be context-dependent, aiming to restore redox homeostasis.
| Enzyme | Cell/Model System | Observed Effect | Source |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Human Melanocytes | Increased activity | nih.gov |
| Superoxide Dismutase (SOD) | Rat Mesenchymal Stem Cells | Upregulated gene expression | nih.gov |
| Superoxide Dismutase (SOD) | Drosophila melanogaster (Manganese-induced stress) | Reduced activity | mdpi.com |
| Glutathione Peroxidase (GPx) | Human Melanocytes | Increased activity (at 10 µM) | nih.gov |
| Glutathione Peroxidase (GPx) | Rat Mesenchymal Stem Cells | Upregulated gene expression | nih.gov |
| Catalase (CAT) | Human Melanocytes | Increased activity | nih.gov |
| Catalase (CAT) | Drosophila melanogaster (Manganese-induced stress) | Reduced activity | mdpi.com |
Minocycline effectively inhibits lipid peroxidation, a key process in oxidative cell damage where free radicals attack lipids in cell membranes, leading to cellular dysfunction. nih.gov This protective effect has been observed in various models of injury.
In studies of traumatic spinal cord injury in rats, minocycline treatment was shown to significantly diminish lipid peroxidation, as evidenced by reduced levels of tissue malondialdehyde (MDA), a common marker of lipid peroxidation. nih.gov Similarly, in mouse forebrain homogenates, minocycline demonstrated a significant inhibitory effect on lipid peroxidation at a concentration of 0.2 μM. researchgate.netnih.gov This action contributes to its neuroprotective effects against conditions like cerebral ischemia by preserving the structural integrity of cell membranes. researchgate.netnih.gov
Neurotransmission Modulation (e.g., Glutamate Antagonism, NMDA Receptor Modulation)
Minocycline exerts considerable influence over neurotransmitter systems, particularly the glutamatergic system, which is central to excitotoxicity. Growing evidence indicates that the hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a role in the pathophysiology of certain neurological and psychiatric disorders. scielo.brnih.gov Minocycline has been shown to modulate NMDA receptor-mediated events, contributing to its neuroprotective profile.
The mechanism does not appear to be direct antagonism of the NMDA receptor itself. Instead, minocycline mitigates NMDA-induced neurotoxicity by targeting the associated inflammatory and cellular stress pathways. nih.gov Specifically, it inhibits the activation and proliferation of microglia, the primary immune cells of the central nervous system. nih.gov NMDA receptor activation can trigger microglial proliferation and the release of neurotoxic factors like interleukin-1β (IL-1β) and nitric oxide. Minocycline effectively prevents these NMDA-induced microglial responses. nih.gov It achieves this, in part, by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) in microglial cells, a key signaling pathway in the inflammatory cascade. nih.gov By blocking this microglial activation, minocycline indirectly protects neurons from glutamate-induced excitotoxicity. researchgate.netnih.gov
Regulation of Intracellular Calcium Flux
Minocycline has been shown to modulate intracellular calcium (Ca²⁺) signaling, a fundamental process in cellular function and a critical element in excitotoxicity and cell death pathways. Research on human airway epithelial cells (Calu-3 cells) revealed that minocycline can inhibit chloride (Cl⁻) secretion that is dependent on Ca²⁺-activated potassium (KCa) channels. nih.gov
The mechanism for this effect was identified as a blockade of Ca²⁺ influx across the basolateral membrane from the extracellular space. nih.gov By preventing this influx, minocycline effectively dampens the downstream signaling cascade that relies on an increase in intracellular Ca²⁺. In other studies using microglial cell lines, minocycline was observed to affect ATP-induced increases in intracellular calcium, suggesting an influence on purinergic receptor signaling which is also tied to cellular activation and inflammatory responses. researchgate.net
Autophagy Induction
Autophagy is a cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis, immune response, and inflammation. Minocycline has been identified as an inducer of autophagy in various cell types. nih.govelsevierpure.com This induction can serve as a protective mechanism in some contexts, while in others, it can lead to autophagic cell death.
The primary mechanism through which minocycline induces autophagy is through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a well-known trigger for autophagy. In studies using lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline treatment downregulated the phosphorylation of mTOR, leading to an enhanced conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov This induction of autophagy was associated with a suppression of cytokine production and cell proliferation. nih.govnih.gov
In the context of ischemic injury, minocycline-induced autophagy has been shown to be protective for vascular endothelial cells. nih.gov However, in glioma cells, minocycline induces autophagic cell death, suggesting its potential as an anti-cancer agent. elsevierpure.com The inhibition of autophagy can abolish the protective effects of minocycline in certain injury models, confirming that autophagy is a key mechanistic pathway for its beneficial effects. nih.gov
Inhibition of Protein Synthesis (non-ribosomal subunit related mechanisms)
While the primary antibiotic action of this compound is the well-documented inhibition of the bacterial 30S ribosomal subunit, its non-antibiotic properties include influences on protein synthesis through mechanisms not directly involving the bacterial ribosome. These alternative pathways contribute to its broader biological effects. The principal non-ribosomal mechanism is the inhibition of mitochondrial protein synthesis. Additionally, minocycline has been shown to inhibit the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which can indirectly modulate the synthesis of proteins involved in cellular stress and inflammatory responses.
Inhibition of Mitochondrial Protein Synthesis
Due to the evolutionary similarities between bacterial ribosomes and mitochondrial ribosomes (mitoribosomes), tetracycline-class antibiotics, including minocycline, can interfere with protein synthesis within the mitochondria of eukaryotic cells. ki.seasm.org This off-target effect is a key component of minocycline's non-antibiotic cellular activities.
Prolonged inhibition of mitochondrial protein synthesis can lead to a deficiency in the oxidative ATP-generating capacity of the cell. nih.gov This impairment of mitochondrial function can result in the arrest of cell proliferation, with cells accumulating in the G1 phase of the cell cycle. nih.gov Research has demonstrated that tetracyclines are significant inhibitors of mammalian mitochondrial protein synthesis. asm.org
Recent studies have further elucidated the downstream consequences of this inhibition. The targeting of the mitoribosome by tetracyclines activates quality control mechanisms and can reduce endoplasmic reticulum (ER) stress, which in turn promotes cell survival under certain pathological conditions. embopress.orgembopress.orgnih.gov This inter-organelle communication, where inhibition of the mitoribosome signals to the ER, highlights a complex mechanism of cellular response. embopress.orgembopress.orgnih.gov Specifically, tetracyclines have been shown to increase the mitochondrial levels of the mitoribosome quality control factor MALSU1 (Mitochondrial Assembly of Ribosomal Large Subunit 1) and promote its recruitment to the large subunit of the mitoribosome. embopress.orgnih.gov
In a study utilizing cultured C2C12 myotubes, treatment with minocycline demonstrated a tangible impact on protein synthesis.
Table 1: Effect of Minocycline on Protein Synthesis in C2C12 Myotubes
| Treatment | Duration | Effect on Protein Synthesis | Reference |
|---|---|---|---|
| Minocycline (10 μg/mL) | 48 hours | 23% reduction | researchgate.net |
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Minocycline has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA repair and cellular responses to stress. nih.govresearchgate.net While not a direct inhibition of the protein synthesis machinery, the modulation of PARP-1 activity can significantly affect the transcriptional landscape of a cell and, consequently, the profile of proteins being synthesized. PARP-1 activation can influence gene transcription through its interaction with transcription factors like NF-κB. nih.gov
The inhibition of PARP-1 by minocycline occurs at nanomolar concentrations and is competitive with respect to NAD+, the substrate for PARP-1. nih.govresearchgate.net This action has been linked to the neuroprotective and anti-inflammatory effects of minocycline. nih.gov By inhibiting PARP-1, minocycline can suppress the expression of pro-inflammatory mediators and other proteins involved in apoptosis and inflammation. nih.govnih.gov
Studies have compared the potency of several tetracycline derivatives in inhibiting PARP-1, demonstrating a strong correlation between their PARP-1 inhibitory capacity and their neuroprotective effects. nih.gov
Table 2: Comparative Inhibitory Potency of Tetracycline Derivatives on PARP-1
| Compound | Rank Order of Potency | Reference |
|---|---|---|
| Minocycline | 1 | nih.gov |
| Doxycycline | 2 | nih.gov |
| Demeclocycline | 3 | nih.gov |
| Chlortetracycline | 4 | nih.gov |
The direct, competitive inhibition of PARP-1 by minocycline, with a reported Ki value of 13.8 ± 1.5 nM, underscores a significant non-ribosomal mechanism through which this compound can modulate cellular function by altering the synthesis of specific proteins involved in stress and inflammatory pathways. nih.govresearchgate.netresearchgate.net
Preclinical Investigations of Minocycline Dihydrochloride in Disease Models
Neuroinflammation and Neurodegeneration Research
The neuroprotective activities of minocycline (B592863) have been widely studied in the context of neuroinflammatory and neurodegenerative conditions. Its ability to cross the blood-brain barrier and modulate microglial activation makes it a compound of interest in diseases characterized by chronic inflammation and neuronal cell death. nih.govnih.gov
Experimental Models of Ischemia and Traumatic Brain Injury
In preclinical models of acute brain injury, minocycline has demonstrated significant neuroprotective effects. nih.govnih.gov In experimental models of traumatic brain injury (TBI), minocycline has been shown to improve outcomes by inhibiting multiple pathways that contribute to secondary injury. nih.gov Its mechanisms of action include the inhibition of microglial activation, metalloproteases, caspases, and calpain. nih.govnih.gov Studies in rodent models of mild blast-induced TBI found that acute treatment with minocycline mitigated neurobehavioral abnormalities, such as impaired memory and increased anxiety. frontiersin.org This was associated with the normalization of serum and brain tissue levels of inflammatory, vascular, neuronal, and glial markers. frontiersin.org
In models of ischemic stroke, such as the middle cerebral artery occlusion (MCAo) model, minocycline has also shown promise. mdbneuro.com By inhibiting microglia and matrix metalloproteinase activation, it helps reduce brain edema, blood-brain barrier damage, and brain cell death. researchgate.net The compound's pleiotropic effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic activities, contribute to its therapeutic efficacy in these models. nih.govnih.gov
| Disease Model | Animal Model | Key Findings | Outcome |
|---|---|---|---|
| Traumatic Brain Injury (TBI) | Rat (mild blast-induced) | Mitigated neurobehavioral abnormalities (anxiety, memory impairment); Normalized levels of inflammatory and neuronal biomarkers. frontiersin.org | Improved |
| Ischemic Stroke | Rodent (MCAo) | Inhibited microglial activation and matrix metalloproteinases; Reduced brain edema and cell death. researchgate.net | Improved |
| Intracerebral Hemorrhage (ICH) | Rat (collagenase-induced) | Reduces brain edema, blood-brain barrier damage, and brain cell death by inhibiting microglia and matrix metalloproteinase activation. researchgate.net | Improved |
Models of Alzheimer's Disease Pathology
In transgenic mouse models of Alzheimer's disease (AD), such as the APP/PS1 model, minocycline has been shown to ameliorate key pathological features. nih.govresearchgate.net Research indicates that minocycline can limit the production of amyloid-beta (Aβ) and reduce the hyperphosphorylation of tau protein in the hippocampus. nih.govresearchgate.net One mechanism for this effect is the inhibition of the Cdk5/p25 signaling pathway, which is closely associated with AD-like pathology. nih.gov Furthermore, studies have found that minocycline can inhibit the enzyme BACE-1, a key secretase involved in the generation of Aβ. nih.gov
Beyond its effects on amyloid and tau pathology, minocycline demonstrates anti-inflammatory properties in AD models. It has been shown to correct early, pre-plaque neuroinflammation by inhibiting the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In the htau mouse model, which develops tauopathy, minocycline treatment resulted in fewer activated astrocytes in cortical regions and lowered the levels of several pro-inflammatory cytokines. frontiersin.org These actions contribute to the amelioration of synaptic deficits and improvement of cognitive impairments observed in these animal models. nih.govresearchgate.net
| Disease Model | Animal Model | Key Findings | Outcome |
|---|---|---|---|
| Alzheimer's Disease (Amyloid & Tau) | Mouse (APP/PS1 transgenic) | Decreased Aβ production and tau hyperphosphorylation; Inhibited Cdk5/p25 signaling; Improved cognitive function. nih.govresearchgate.net | Improved |
| Alzheimer's Disease (Pre-plaque) | Mouse (Tg) | Inhibited neuroinflammation (iNOS, COX-2); Inhibited BACE-1. nih.gov | Improved |
| Tauopathy | Mouse (htau) | Reduced activation of cortical astrocytes; Lowered levels of cortical pro-inflammatory mediators. frontiersin.org | Improved |
Studies in Parkinson's Disease Models
Minocycline has been investigated for its neuroprotective potential in various experimental models of Parkinson's disease (PD). nih.gov In neurotoxin-based models, such as those using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), minocycline has been shown to protect against the degeneration of dopaminergic neurons in the substantia nigra. nih.govndineuroscience.com The primary mechanism underlying this protection is the inhibition of microglial activation and subsequent neuroinflammation. nih.govnih.gov
Further studies have elucidated that minocycline's effects also stem from its ability to attenuate apoptosis. nih.gov It acts as a caspase inhibitor and also inhibits inducible nitric oxide synthase (iNOS), both of which are critical in apoptotic cell death pathways. nih.gov By stabilizing the mitochondrial membrane, minocycline can inhibit the release of cytochrome c and other apoptotic factors, thereby decreasing caspase activation and preventing neuronal death. nih.gov
| Disease Model | Animal Model | Key Findings | Outcome |
|---|---|---|---|
| Parkinson's Disease (Neurotoxin-induced) | Mouse (MPTP-lesioned) | Blocked microglial activation; Protected against nigrostriatal dopaminergic neurodegeneration. nih.gov | Improved |
| Parkinson's Disease (Neurotoxin-induced) | Rat (6-OHDA-lesioned) | Inhibited inflammation and neuronal apoptosis; Protected dopaminergic neurons. nih.gov | Improved |
Huntington's Disease Models
The preclinical evidence for minocycline in Huntington's disease (HD) models has yielded mixed results. Some studies have demonstrated neuroprotective effects, primarily linked to the inhibition of caspase-dependent cell death pathways. nih.govnih.gov In cultured striatal neurons, minocycline offered protection against cell death induced by mutated huntingtin. nih.gov It was also found to inhibit the mitochondrial release of cell death mediators like cytochrome c and apoptosis-inducing factor (AIF). nih.gov
However, other studies have reported a lack of benefit. In the 3-nitropropionic acid (3NP) rat model, where striatal lesions involve calpain-dependent cell death, minocycline was not protective, though it did attenuate inflammation that developed after the degeneration had begun. nih.gov Similarly, in the widely used R6/2 transgenic mouse model of HD, some research observed no clear improvement in behavioral abnormalities or the postmortem aggregate load, despite the compound's ability to inhibit huntingtin aggregation in vitro. kcl.ac.uk These conflicting findings suggest that minocycline's efficacy in HD models may depend on the specific pathological pathways being targeted, particularly whether cell death is caspase-dependent or calpain-dependent. nih.gov
| Disease Model | Animal Model | Key Findings | Outcome |
|---|---|---|---|
| Huntington's Disease (Caspase-dependent) | Cultured Striatal Neurons | Protected against mutated huntingtin-induced cell death; Inhibited mitochondrial cell death pathways. nih.govnih.gov | Improved |
| Huntington's Disease (Excitotoxicity) | Rat (Quinolinic acid injection) | Reduced lesions and inflammation. nih.gov | Improved |
| Huntington's Disease (Calpain-dependent) | Rat (3-Nitropropionic acid intoxication) | Did not protect against striatal lesions; Attenuated subsequent inflammation. nih.gov | Not Beneficial |
| Huntington's Disease (Transgenic) | Mouse (R6/2) | No clear difference in behavioral abnormalities or aggregate load. kcl.ac.uk | Not Beneficial |
Amyotrophic Lateral Sclerosis (ALS) Preclinical Research
In preclinical models of amyotrophic lateral sclerosis (ALS), minocycline has shown consistently positive results. nih.gov In transgenic mice expressing a mutant superoxide (B77818) dismutase (SOD1), a model linked to human familial ALS, minocycline treatment has been shown to slow disease progression. nih.govresearchgate.net Specifically, in SOD1(G37R) mice, administration of minocycline delayed the onset of motor neuron degeneration and the decline in muscle strength. nih.gov This resulted in an increased lifespan for the majority of the treated mice. nih.gov
The therapeutic effects in these models are attributed to minocycline's anti-inflammatory and anti-apoptotic properties. researchgate.netowndoc.com A key finding was the reduced activation of microglia in the spinal cord of treated SOD1(G37R) mice. nih.gov Mechanistic studies also suggest that minocycline directly inhibits the mitochondrial release of cytochrome c, a critical step in the apoptotic cascade. nih.govresearchgate.net These preclinical findings demonstrated that minocycline could diminish the loss of motor neurons and prolong survival in animal models of ALS. owndoc.com
| Disease Model | Animal Model | Key Findings | Outcome |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1 G37R transgenic) | Delayed onset of motor neuron degeneration; Increased longevity; Reduced microglial activation. nih.gov | Improved |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1 G93A transgenic) | Delayed disease onset and prolonged survival, potentially via inhibition of cytochrome-C release. researchgate.net | Improved |
Multiple Sclerosis (MS) Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the inflammatory demyelinating processes of multiple sclerosis (MS). aini.itimmunologyresearchjournal.com In EAE models, minocycline has demonstrated significant anti-inflammatory effects. nih.gov When administered after the clinical onset of disease in rats, minocycline significantly decreased both the cumulative and mean clinical scores of EAE. nih.gov
| Disease Model | Animal Model | Key Findings | Outcome |
|---|---|---|---|
| Multiple Sclerosis (MS) | Rat (EAE) | Decreased cumulative and mean clinical scores; Reduced CD4+ and CD8+ T cell infiltration into the spinal cord. nih.gov | Improved |
| Multiple Sclerosis (MS) | Mouse (EAE) | Demonstrated anti-inflammatory and immunomodulatory effects. nih.govdoaj.org | Improved |
Spinal Cord Injury (SCI) Models
Minocycline dihydrochloride (B599025) has demonstrated significant neuroprotective effects in various preclinical models of spinal cord injury (SCI). tmc.eduh1.co Research in rodent models indicates that its administration following injury can lead to improved neurological and histological outcomes. h1.conih.gov The mechanisms underlying these benefits are multifaceted, involving the reduction of secondary injury cascades that exacerbate tissue damage after the initial trauma.
In animal models of SCI, minocycline has been shown to decrease neuronal and oligodendroglial apoptosis, thereby preserving crucial cell populations within the spinal cord. h1.coresearchgate.net Furthermore, it effectively reduces microglial activation and subsequent inflammation at the injury site. h1.coresearchgate.net A study utilizing a rat model of spinal cord hemisection at the tenth thoracic level (T10) found that intraperitoneal injection of minocycline facilitated motor recovery and attenuated mechanical hyperalgesia. nih.gov These functional improvements were correlated with reduced expression of ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglia, and glial fibrillary acidic protein (GFAP), an astrocyte marker, both at the lesion site and in the lumbar spinal cord. nih.gov
Preclinical investigations have also highlighted minocycline's potential to mitigate chronic neuropathic pain, a common and debilitating consequence of SCI. tmc.edu Studies show that short-term treatment with minocycline during the acute phase post-injury can prevent the onset of neuropathic pain. tmc.edu When administered during the chronic stage, it can transiently alleviate established pain symptoms. tmc.edu Long-term administration has also been found to produce a significant and lasting reduction in below-level mechanical allodynia and above-level hyperalgesia in rat models of SCI. tmc.edu
Table 1: Effects of Minocycline Dihydrochloride in Preclinical SCI Models
| Model System | Observed Effects of Minocycline | Key Findings | Reference |
|---|---|---|---|
| Rat; Spinal Cord Hemisection (T10) | Motor Function, Mechanical Hyperalgesia, Glial Activation | Facilitated motor recovery, attenuated mechanical hyperalgesia, and reduced expression of Iba1 and GFAP. | nih.gov |
| Rodent Models of SCI | Neuropathic Pain | Prevented onset of chronic neuropathic pain when given acutely; transiently attenuated established pain when given chronically. | tmc.edu |
| Animal SCI Models | Cellular Apoptosis, Inflammation | Reduced neuronal and oligodendroglial apoptosis; decreased microglial activation and inflammation. | h1.coresearchgate.net |
| Rat Models of Thoracic SCI | Lesion Volume, Axonal Integrity | Reduced lesional volume and prevented axonal death within the rubrospinal tract. | researchgate.net |
Neuropathic Pain Models
The role of this compound in modulating neuropathic pain has been extensively investigated in preclinical settings, largely focusing on its ability to inhibit glial cell activation. nih.govnih.gov Microglia, the resident immune cells of the central nervous system, are known to play a critical role in the development and maintenance of neuropathic pain states following nerve injury. nih.govoup.com
Studies using a chronic constriction injury (CCI) model in rats demonstrated that the timing of minocycline administration is crucial. nih.gov When administered preemptively—before the nerve ligation surgery—minocycline significantly attenuated the development of thermal hyperalgesia and mechanical allodynia. nih.gov However, in the same study, when treatment was initiated after the nerve injury, it failed to reduce the already established pain behaviors. nih.gov In contrast, other research using rat models of pain facilitation has shown that minocycline can attenuate mechanical allodynia even when administered after the injury. biorxiv.org
In a spared nerve injury (SNI) model, another widely used paradigm for inducing neuropathic pain, preemptive treatment with minocycline provided sustained protection against mechanical allodynia. biorxiv.org The underlying mechanism for these analgesic effects is linked to the suppression of microglial activity, which in turn inhibits the release of proinflammatory molecules that sensitize neurons in the pain pathway. nih.govoup.com
Table 2: Preclinical Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Animal | Key Outcome Measures | Summary of Findings | Reference |
|---|---|---|---|---|
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia, Mechanical Allodynia | Preemptive administration attenuated pain sensitivity; post-injury administration did not reduce established pain. | nih.gov |
| Spared Nerve Injury (SNI) | Rat | Mechanical Allodynia | Preemptive treatment provided sustained protection against mechanical allodynia. | biorxiv.org |
| General Pain Facilitation Models | Rat | Mechanical Allodynia, Cytokine Expression | Attenuated mechanical allodynia and the expression of proinflammatory cytokines. | biorxiv.org |
Modulation of Glial Cell Activation (Microglia, Astrocytes)
A central mechanism through which this compound exerts its neuroprotective effects is by modulating the activation of glial cells, particularly microglia and astrocytes. nih.govnih.gov Minocycline is widely recognized as a potent inhibitor of microglial activation across a range of central nervous system injury and disease models. biorxiv.orgnih.gov
In the context of SCI, minocycline treatment has been shown to decrease the expression of Iba1 and GFAP, indicating a reduction in the activation state of both microglia and astrocytes, respectively. nih.gov Research in models of chronic hypoxia has provided insight into the interplay between these two cell types. nih.gov In these studies, minocycline effectively blocked the initial activation of microglia. nih.gov This inhibition of microglia, in turn, prevented the subsequent activation of astrocytes, suggesting a hierarchical relationship where microglial activation is a critical upstream signal for astrocytic reactivity in this model. nih.gov
Similarly, in preclinical models of early-life seizures, minocycline treatment mitigated the robust microglial activation induced by status epilepticus. nih.gov By suppressing this initial inflammatory response, minocycline also prevented the "priming" of microglia, a state that would otherwise render the brain more susceptible to subsequent insults. nih.gov The inhibition of glial activation is functionally significant as it leads to a downstream reduction in the production and release of neurotoxic and proinflammatory factors. nih.govoup.com
Immunomodulatory Research
Modulation of T-Lymphocyte Activity and Proliferation
This compound exhibits distinct immunomodulatory effects on T-lymphocytes, a key component of the adaptive immune system. nih.gov In vitro studies using human T-cells have shown that minocycline can suppress T-cell function following activation through the T-cell receptor (TCR)/CD3 complex. nih.gov This suppression manifests as a dose-dependent inhibition of T-cell proliferation and a reduction in the secretion of important cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism for inhibiting proliferation is twofold: minocycline not only curtails the production of IL-2, a critical growth factor for T-cells, but also induces a state of decreased responsiveness to IL-2. nih.gov
Further mechanistic studies on human CD4+ T-cells have revealed that minocycline selectively impairs the activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. nih.gov Specifically, it was found to increase the phosphorylation and reduce the nuclear translocation of the NFAT1 isoform. nih.gov This action prevents NFAT1 from initiating the transcription of genes necessary for T-cell activation and effector function. nih.gov This selective targeting of the NFAT pathway provides a molecular basis for the observed suppression of CD4+ T-cell activation, proliferation, and cytokine production. nih.gov
Macrophage Phenotype and Function Regulation (M1/M2 Polarization, Monocyte Recruitment)
This compound can regulate the phenotype and function of macrophages and their precursors, monocytes. Macrophages can polarize into different functional states, broadly categorized as the classically activated, proinflammatory M1 phenotype and the alternatively activated, anti-inflammatory M2 phenotype. nih.govfrontiersin.org Preclinical research indicates that minocycline can selectively influence this balance.
In a mouse model of amyotrophic lateral sclerosis (ALS), minocycline administration selectively inhibited the polarization of microglia/macrophages toward the M1 state. nih.govresearchgate.net This was evidenced by a significant attenuation in the expression of M1-associated markers such as CD68, CD86, IFN-γ, TNF-α, and IL-1β during the progressive phase of the disease. nih.gov Notably, the treatment did not affect the expression of M2 markers like IL-4, IL-10, and CD206, highlighting its selective action against the proinflammatory phenotype. nih.gov These in vivo findings were corroborated by in vitro experiments where minocycline inhibited M1 polarization in primary microglia stimulated with lipopolysaccharide (LPS) but did not interfere with IL-4-induced M2 polarization. nih.govresearchgate.net
In vitro studies using human monocytic cell lines also demonstrated that differentiation in the presence of minocycline resulted in an increased percentage of cells expressing the M2 marker CD163, alongside a decrease in the M1-associated marker CD86. uel.ac.uk Additionally, minocycline has been reported to reduce the phagocytic activity of microglia/macrophages following subarachnoid hemorrhage. nih.gov While some research in an inflammatory bowel disease model noted an initial enhancement of monocyte recruitment to the intestine with minocycline treatment, the predominant effect observed across multiple models is a shift away from the detrimental M1 macrophage phenotype. uel.ac.uk
Table 3: Effect of this compound on Microglia/Macrophage Polarization
| Model | Cell Type | Effect on M1 Markers (e.g., TNF-α, IL-1β, CD86) | Effect on M2 Markers (e.g., IL-10, CD206, CD163) | Reference |
|---|---|---|---|---|
| ALS Mouse Model (in vivo) | Microglia | Decreased Expression | No Significant Effect | nih.gov |
| LPS-stimulated Primary Culture (in vitro) | Microglia | Inhibited Expression | Not Applicable (M1 stimulus) | nih.govresearchgate.net |
| IL-4-stimulated Primary Culture (in vitro) | Microglia | Not Applicable (M2 stimulus) | No Significant Effect | nih.govresearchgate.net |
| Human Monocytic Cell Lines (in vitro) | Macrophages | Decreased Expression (CD86) | Increased Expression (CD163) | uel.ac.uk |
Impact on Proinflammatory Cytokine Production (IFN-γ, IL-17, TNF-α, IL-1β, IL-6)
A significant component of this compound's immunomodulatory and neuroprotective activity is its ability to suppress the production of a wide array of proinflammatory cytokines. This effect has been documented across various cell types and preclinical models.
In studies of activated human T-cells, minocycline was shown to reduce the secretion of IFN-γ and TNF-α. nih.gov In rodent models of spinal cord injury, minocycline treatment led to decreased expression of key inflammatory mediators including TNF-α, IL-1β, and IL-6. researchgate.net This reduction in cytokine levels at the injury site is believed to contribute to its neuroprotective effects by dampening the secondary inflammatory cascade.
The inhibitory effect of minocycline on cytokine production is also evident in the brain. In a mouse model where peripheral administration of IFN-α was used to induce depressive-like behaviors, chronic co-treatment with minocycline significantly suppressed the upregulation of IFN-α, IL-1β, IL-6, and TNF-α messenger RNA (mRNA) in the hippocampus. nih.govresearchgate.net This effect was linked to the inhibition of microglial activation. nih.gov
In vitro experiments provide further evidence for this anti-inflammatory action. Minocycline dose-dependently suppressed the production of TNF-α, IL-6, and IFN-γ in LPS-stimulated human monocytic cells. nih.gov Similarly, it inhibited the LPS-induced release of TNF-α and IL-1β from cultured microglial cells. nih.govresearchgate.net However, the effects can be context-dependent. One study reported that minocycline only inhibited TNF-α and IL-6 synthesis in human microglial-like cells when used in combination with retinoids, while another found that certain concentrations could augment the production of IL-1β, IFN-γ, and IL-6 in LPS-stimulated human monocytes. researchgate.netresearchgate.net Despite these occasional contrasting findings, the bulk of preclinical evidence points toward a robust inhibitory effect of minocycline on the production of major proinflammatory cytokines.
Influence on Complement System Proteins
Preclinical investigations into the direct influence of minocycline on complement system proteins are limited. One in vitro study examined the effects of minocycline on complement activation and found that at concentrations of 100 mg/l or less, it did not inhibit the ability of Propionibacterium acnes to cleave C3 in normal human serum. nih.gov This process was studied in serum where complement activation was allowed via the alternative pathway. nih.gov Furthermore, the antibiotic did not affect the total haemolytic activity of complement in normal human serum at the same concentration. nih.gov This particular study concluded that there was no evidence to suggest that minocycline's efficacy in inflammatory conditions like acne vulgaris is due to the inhibition of complement activation. nih.gov While minocycline is known for its broad anti-inflammatory properties, which may indirectly interact with the outcomes of complement activation in various disease models, direct modulatory effects on specific complement proteins have not been a primary focus of the available preclinical research. mdpi.comnih.gov
Experimental Models of Inflammatory Bowel Disease
This compound has demonstrated significant therapeutic effects in various preclinical models of inflammatory bowel disease (IBD). Studies using dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis in mice have shown that minocycline administration can ameliorate disease severity. nih.govfrontiersin.org
In a mouse model of DSS-induced acute colitis, both prophylactic and therapeutic treatment with minocycline significantly reduced the mortality rate and attenuated the clinical and histological signs of colonic injury. nih.gov Mechanistically, minocycline administration was found to suppress the expression of inducible nitric oxide synthase (iNOS) and the production of nitrotyrosine in colonic tissues. nih.gov It also inhibited the expression of pro-inflammatory cytokines and repressed the elevated mRNA levels of several matrix metalloproteinases (MMPs), including MMP-2, MMP-3, MMP-9, and MMP-13. nih.govoup.com A reduction in the apoptotic index in colonic tissues and decreased serum nitric oxide production were also observed. nih.gov In chronic DSS-induced colitis, minocycline treatment similarly led to reduced body weight loss and improved colonic histology. nih.gov
Similar protective effects were noted in the TNBS-induced colitis model, where minocycline decreased the mortality rate and inhibited the expression of pro-inflammatory cytokines in the colon. nih.gov The anti-inflammatory effects are further highlighted by findings that minocycline can decrease the expression of chemotactic mediators such as monocyte chemotactic protein-1 (MCP-1) and cytokine-induced neutrophil chemoattractant-1 (CINC-1), as well as the intercellular adhesion molecule-1 (ICAM-1) in the inflamed tissue. oup.comresearchgate.net In vitro experiments using Caco-2 intestinal epithelial cells showed that minocycline reduced the release of the chemokine IL-8. oup.comresearchgate.net Furthermore, preclinical studies suggest that minocycline treatment can help restore a balanced intestinal microbiota, increasing the counts of beneficial bacteria like lactobacilli and bifidobacteria, which are often downregulated in colitic rats. oup.comresearchgate.net
| Model | Key Findings | Molecular Mechanisms |
|---|---|---|
| DSS-Induced Acute Colitis (Mice) | Diminished mortality rate, attenuated colitis severity. nih.gov | Suppressed iNOS expression and nitrotyrosine production, inhibited pro-inflammatory cytokines, repressed MMPs (2, 3, 9, 13), diminished apoptosis. nih.gov |
| DSS-Induced Chronic Colitis (Mice) | Reduced body weight loss, improved colonic histology. nih.gov | Blocked expression of iNOS, pro-inflammatory cytokines, and MMPs. nih.gov |
| TNBS-Induced Acute Colitis (Mice) | Decreased mortality rate, ameliorated colitis severity. nih.gov | Inhibited pro-inflammatory cytokine expression. nih.gov |
| Chemically Induced Colitis (Rats) | Improved colonic oxidative status, restored balanced intestinal microbiota. oup.comresearchgate.net | Decreased expression of MCP-1, CINC-1, and ICAM-1. oup.comresearchgate.net |
Studies in Dermatitis and Periodontitis Models
Minocycline's anti-inflammatory properties have been shown to be beneficial in preclinical models of dermatitis and periodontitis. While specific models of dermatitis were not detailed in the provided search results, its effectiveness in inflammatory skin conditions is a recognized aspect of its non-antibiotic functions.
In experimental models of periodontitis, minocycline has demonstrated significant protective effects on alveolar bone. nih.gov In a ligature-induced periodontitis model in Wistar rats, systemic minocycline treatment resulted in a notable reduction in periodontal breakdown and vertical bone loss compared to untreated animals. nih.gov The compound also helped preserve bone quality, as evidenced by a significant reduction in trabecular spacing and an increase in trabecular thickness. nih.gov Histopathological analysis confirmed that minocycline reduced bone resorption, decreased the inflammatory response, and helped maintain the integrity of bone collagen fibers. nih.gov In fact, animals treated with minocycline showed a significant increase in the amount of remaining alveolar bone collagen compared to the untreated periodontitis group. nih.gov These findings underscore the potential of minocycline to mitigate the tissue damage associated with periodontitis by inhibiting inflammation and bone resorption. nih.gov
| Parameter | Observation | Significance |
|---|---|---|
| Vertical Bone Loss | Significantly reduced in minocycline-treated group compared to untreated group. nih.gov | p < 0.05 |
| Bone Quality | Preserved alveolar bone thickness, number, and spacing; increased bone volume to tissue volume ratio. nih.gov | - |
| Histopathology | Reduced bone resorption and inflammatory response. nih.gov | - |
| Bone Collagen Fibers | Maintained collagen fiber integrity; significant increase in remaining bone collagen. nih.gov | p = 0.0635 (vs. untreated) |
Research in Atherosclerosis Models
Preclinical studies using animal models of atherosclerosis have revealed vasculoprotective effects of minocycline. In Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, a model for de novo atherogenesis, minocycline treatment reduced atherosclerotic plaque size and vascular stenosis. nih.gov
The mechanism behind this anti-atherosclerotic effect appears to be linked to the inhibition of vascular smooth muscle cell (VSMC) proliferation. nih.gov Plaques from minocycline-treated mice showed a lower number of VSMCs and reduced proliferation. nih.gov This was associated with an increase in the expression of the cyclin-dependent kinase inhibitor p27(Kip1) and a reduction in poly(ADP-ribose) polymerase 1 (PARP-1) activity within the plaques. nih.gov
In vitro experiments using human and mouse VSMCs corroborated these findings. Minocycline reduced VSMC proliferation and PARP-1 expression while inducing p27(Kip1) expression. nih.gov The anti-proliferative effect of minocycline was abolished when p27(Kip1) was knocked down, establishing a dependency on this pathway. nih.gov These studies suggest that minocycline's anti-atherosclerotic mechanism involves the p27(Kip1)-mediated inhibition of VSMC proliferation. nih.gov
Anticancer Preclinical Studies
Inhibition of Malignant Cell Proliferation and Clonogenic Activity (e.g., Ovarian Cancer, Melanoma, Breast Cancer, Glioma)
This compound has been investigated for its anticancer properties across various malignancies, demonstrating an ability to inhibit cell proliferation and clonogenic activity through multiple mechanisms.
Melanoma: Studies on human melanoma cell lines (COLO 829, A375, and C32) have shown that minocycline inhibits cell proliferation and reduces cell viability in a dose- and time-dependent manner. The half-maximal effective concentration (EC50) for the COLO 829 cell line was calculated to be 78.6 µM, 31.7 µM, and 13.9 µM for 24, 48, and 72 hours of treatment, respectively. The anti-melanoma effect is related to the induction of apoptosis, with activation of caspases 8, 9, and 3/7, and a decrease in the mitochondrial membrane potential.
Breast Cancer: In the human breast cancer cell line MCF-7, minocycline demonstrated cytotoxic effects, with a calculated IC50 value of 36.10 µM. Treatment led to an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis. This was confirmed by Annexin-V/PI staining, which showed a significant increase in both early and late apoptotic cells. Mechanistically, minocycline up-regulated the expression of the pro-apoptotic protein Bax and Caspase-3 while down-regulating the anti-apoptotic protein Bcl-2. Studies on other breast cancer cell lines (HS578T-Hyg) and tumor hybrids also showed that minocycline inhibited proliferation and colony formation capacity in a dose-dependent manner.
Glioma: Minocycline has been found to induce cell death in glioma cells, although the mechanism is complex, involving both autophagy and apoptosis. In glioma cell lines, minocycline treatment was associated with the formation of autophagic vacuoles. This was confirmed by the conversion of LC3-I to LC3-II, a key marker of autophagy. In a xenograft tumor model using C6 glioma cells, minocycline effectively inhibited tumor growth and induced autophagy. Further studies have shown that this process is mediated by endoplasmic reticulum stress. Interestingly, when autophagy was inhibited, minocycline could still induce cell death through a caspase-dependent apoptotic pathway.
| Cancer Type | Cell Line(s) | Key Findings | Reported IC50/EC50 Values |
|---|---|---|---|
| Ovarian Cancer | OVCAR-3, SKOV-3, A2780 | Inhibited proliferation and colony formation; induced G0 cell cycle arrest and apoptosis. | Not specified |
| Melanoma | COLO 829 | Inhibited proliferation and viability; induced apoptosis via caspase activation. | EC50: 13.9 µM (72h) |
| A375, C32 | Inhibited proliferation and viability; induced apoptosis and cell cycle changes. | EC50 (72h): 36.0% proliferation for A375; 51.2% for C32 (at highest concentration) | |
| Breast Cancer | MCF-7 | Induced apoptosis (sub-G1 arrest); modulated Bax/Bcl-2 expression. | IC50: 36.10 µM |
| Glioma | C6, others | Inhibited growth by inducing autophagic cell death and apoptosis. | Not specified |
Cell Cycle Arrest Induction
Preclinical studies have demonstrated the capacity of minocycline to induce cell cycle arrest in cancer cells. In human breast cancer MCF-7 cells, treatment with minocycline led to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Further investigations into epithelial ovarian cancer (EOC) have revealed that minocycline can induce a cytostatic effect through G0-G1 cell cycle arrest. nih.gov This inhibition of progression through the cell cycle is a key mechanism by which minocycline exerts its anti-proliferative effects on cancer cells.
| Cell Line | Effect on Cell Cycle | Key Findings |
| MCF-7 (Breast Cancer) | Sub-G1 accumulation | Indicates a significant apoptotic effect. nih.gov |
| Epithelial Ovarian Cancer (EOC) Cells | G0-G1 arrest | Demonstrates a cytostatic effect. nih.gov |
Apoptosis Induction in Cancer Cell Lines
This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key apoptotic proteins. In MCF-7 breast cancer cells, minocycline treatment resulted in a dose-dependent induction of apoptosis. nih.govnih.gov This was accompanied by the up-regulation of pro-apoptotic proteins such as Bax and Caspase-3, and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov The half-maximal inhibitory concentration (IC50) for minocycline in MCF-7 cells was determined to be 36.10 µM. nih.gov
Similarly, in amelanotic melanoma cell lines A375 and C32, minocycline was found to induce apoptosis. mdpi.com The percentage of apoptotic cells increased in proportion to the drug concentration. mdpi.com For instance, at a concentration of 400 µM, minocycline induced apoptosis in 66% of A375 cells and 22% of C32 cells. mdpi.com
| Cell Line | IC50 Value | Apoptotic Mechanisms |
| MCF-7 (Breast Cancer) | 36.10 µM | Upregulation of Bax and Caspase-3; Downregulation of Bcl-2. nih.gov |
| A375 (Amelanotic Melanoma) | Not specified | Dose-dependent increase in apoptotic cells. mdpi.com |
| C32 (Amelanotic Melanoma) | Not specified | Dose-dependent increase in apoptotic cells. mdpi.com |
Suppression of Angiogenesis in Tumor Models
This compound has demonstrated significant anti-angiogenic properties in preclinical tumor models. One of the key mechanisms is the inhibition of hypoxia-inducible factor-1α (HIF-1α) protein expression, which in turn suppresses the transcription of pro-angiogenic genes like vascular endothelial growth factor (VEGF). nih.gov In vitro studies have confirmed that minocycline has anti-angiogenic activity and can suppress hypoxia-induced VEGF expression. nih.gov
| Tumor Model | Mechanism of Action | Key Findings |
| In vitro (Cell Line not specified) | Inhibition of HIF-1α protein expression and suppression of HIF-1 transcriptional activity. nih.gov | Suppresses hypoxia-induced VEGF expression. nih.gov |
| Rabbit Cornea with VX2 Carcinoma | Not specified | Decreased tumor-induced angiogenesis by a factor of 4.5, 4.4, and 2.9 at 7, 14, and 21 days, respectively. researchgate.netnih.gov |
Inhibition of Tumor Metastasis (e.g., Osseous Metastasis)
This compound has shown potential in inhibiting tumor metastasis in various preclinical models. In a study using mouse renal adenocarcinoma (MRAC-PM2) cells, treatment with minocycline significantly inhibited in vitro invasion. nih.gov Furthermore, intraperitoneal administration of minocycline reduced the number of metastatic nodules in the lungs of mice injected with these cells. nih.gov This anti-metastatic effect is partly attributed to the suppression of type IV collagenolytic activity. nih.gov
In a model of osseous metastasis of breast cancer in nude mice, the combination of minocycline hydrochloride and celecoxib (B62257) resulted in significantly lower tumor weights and volumes compared to either agent alone or the control group. nih.gov This combination also led to increased tumor-cell death. nih.gov
| Cancer Model | Type of Metastasis | Key Findings |
| Mouse Renal Adenocarcinoma (MRAC-PM2 cells) | Pulmonary Metastasis | Significantly inhibited in vitro invasion and reduced the number of metastatic lung nodules in vivo. nih.gov |
| Breast Cancer (in nude mice) | Osseous Metastasis | In combination with celecoxib, significantly lowered tumor weights and volumes and increased tumor-cell death. nih.gov |
Modulation of Tumor-Associated Cytokines (e.g., VEGF, IL-6, IL-8)
This compound has been found to modulate the expression of several tumor-associated cytokines. In ovarian cancer cell lines (OVCAR-3, SKOV-3, and CAOV-3), minocycline significantly decreased the expression of Interleukin-6 (IL-6). researchgate.netnih.gov This suppression of IL-6 was observed both in vitro and in an experimental in vivo model of ovarian cancer in mice. nih.gov The blockade of IL-6 and its receptor system is considered an important mechanism of minocycline's anti-tumor activity. nih.gov
In a study on the osseous metastasis of breast cancer, the combination of minocycline and celecoxib was found to significantly decrease the expression of vascular endothelial growth factor (VEGF) in tumor tissues. nih.gov While research on the direct effect of minocycline on Interleukin-8 (IL-8) in the context of cancer is less established, IL-8 is a known pro-tumorigenic cytokine involved in angiogenesis and metastasis. frontiersin.org
| Cytokine | Cancer Model | Effect of Minocycline |
| VEGF | Breast Cancer (Osseous Metastasis) | In combination with celecoxib, significantly decreased expression in tumor tissues. nih.gov |
| IL-6 | Ovarian Cancer (OVCAR-3, SKOV-3, CAOV-3 cell lines and in vivo model) | Significantly decreased expression in cancer cells and lowered plasma and tumor IL-6 levels in mice. researchgate.netnih.gov |
| IL-8 | Not specifically studied with minocycline in the provided context. | IL-8 is a known pro-tumorigenic cytokine. frontiersin.org |
Synergistic Effects with Chemotherapeutic Agents (e.g., Irinotecan)
The mechanism behind this synergy involves the inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme that can counteract the effects of topoisomerase I inhibitors like irinotecan. nih.govnih.gov By reducing the expression of Tdp1, minocycline enhances the DNA-damaging effects of irinotecan, leading to increased cancer cell death. nih.govresearchgate.net
| Chemotherapeutic Agent | Cancer Model | Key Findings | Mechanism of Synergy |
| Irinotecan (nal-IRI) | Ovarian Carcinomatosis (orthotopic xenograft mouse model) | Combination therapy reduced overall tumor burden by 76±3%. nih.gov | Inhibition of Tdp1 expression, which enhances the DNA-damaging effects of irinotecan. nih.govnih.govresearchgate.net |
Combinatorial Approaches with Other Modulators (e.g., Celecoxib)
The combination of this compound with other modulators, such as the cyclooxygenase-2 (COX-2) inhibitor celecoxib, has shown enhanced anti-cancer effects in preclinical studies. In a study investigating the osseous metastasis of breast cancer in nude mice, the combined administration of celecoxib and minocycline hydrochloride resulted in significantly lower tumor weights and volumes compared to treatment with either agent alone. nih.gov
The tumor inhibition rate was significantly higher in the combination group. nih.gov This enhanced effect was associated with a decrease in microvessel density and reduced expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9 in the tumor tissues. nih.gov These findings suggest that the combination of minocycline and celecoxib can synergistically inhibit tumor growth and metastasis by targeting multiple pathways involved in angiogenesis and tissue invasion. nih.govresearchgate.net
| Modulator | Cancer Model | Key Findings |
| Celecoxib | Breast Cancer (Osseous Metastasis in nude mice) | Significantly lower tumor weights and volumes; higher tumor inhibition rate; decreased microvessel density; reduced expression of VEGF and MMP-9. nih.gov |
Other Preclinical Research Areas
Bone Resorption Prevention
Preclinical investigations in various animal models have demonstrated the potential of this compound to prevent bone resorption and preserve bone quality. In studies using rats with experimentally induced periodontitis, systemic administration of minocycline for seven days significantly mitigated bone damage. plos.org Micro-computed tomography (micro-CT) analysis revealed that minocycline treatment led to a notable reduction in vertical bone loss compared to untreated animals with periodontitis. plos.orgnih.gov Furthermore, the compound helped preserve the structural integrity of the alveolar bone by increasing trabecular thickness, bone volume to tissue volume ratio, and decreasing trabecular spacing. plos.orgnih.gov Histopathological analysis confirmed these findings, indicating that minocycline reduced bone resorption activity and inflammation while helping to maintain bone collagen fibers. plos.orgnih.gov
Another area of investigation involves age-related and hormonally-induced bone loss. In a study with old female rats that underwent ovariectomy to induce a postmenopausal state, minocycline treatment was shown to not only slow bone resorption but also to increase bone formation. eurekalert.org This dual action resulted in an increased bone mineral density of the femur. eurekalert.org Researchers noted that minocycline's mechanism appears distinct from that of estrogen, as it uniquely promotes the connectivity between bony trabeculae, which is crucial for bone strength. eurekalert.org These animal studies suggest that minocycline's effects on bone remodeling processes warrant further investigation. plos.org
| Model Organism | Condition | Key Findings | Reference |
|---|---|---|---|
| Wistar Rats | Experimental Periodontitis | Reduced vertical bone loss; preserved alveolar bone thickness, number, and spacing; increased bone volume to tissue volume ratio. | plos.orgnih.gov |
| Old Female Rats | Surgically-induced Menopause (Ovariectomy) | Increased bone mineral density; improved bone strength and formation; slowed bone resorption. | eurekalert.org |
| Rat Model | Porphyromonas gingivalis Challenge | Dose-dependent decrease in inflammation markers; reduced bone loss compared to the non-treated group. | nih.gov |
Inhibition of Human Immunodeficiency Virus (HIV) Activation and Replication
This compound has been investigated for its immunomodulatory and anti-HIV effects in preclinical models, where it has been shown to reduce viral replication and reactivation by altering the cellular environment rather than directly targeting the virus. nih.gov In studies using human CD4+ T cells, the primary host cells for HIV, minocycline mediated a dose-dependent decrease in single-cycle CXCR4-tropic HIV infection. nih.gov
The compound's mechanism appears to be linked to its ability to suppress T cell activation. Minocycline treatment resulted in significant changes in the expression of activation markers, inhibited the proliferation of CD4+ T cells in response to stimulation, and blunted the secretion of cytokines. nih.gov By reducing the permissiveness of CD4+ T cells to infection and subsequent reactivation from latency, minocycline creates a cumulative effect that hinders viral replication. nih.gov In a primary CD4+ T cell-derived model of latency, minocycline decreased the efficiency of HIV reactivation. For instance, at certain concentrations, it reduced the intensity of green fluorescent protein (GFP) expression in reactivating cells by 60%. nih.gov
Studies in humanized mouse models have corroborated these findings. In HIV-infected humanized NSG mice, treatment with minocycline led to a significant decrease in the expression of cellular and plasma immune activation markers, an inhibition of HIV replication, and improved T cell counts. researchgate.net In the central nervous system of treated animals, the virus load in cerebrospinal fluid and viral RNA in the brain were significantly decreased. nih.gov These results highlight minocycline's potential as an adjunctive therapy that acts on the host cell to control HIV infection. nih.govresearchgate.net
| Model System | Effect of Minocycline | Key Quantitative Results | Reference |
|---|---|---|---|
| Human CD4+ T cells | Inhibition of HIV Infection | Dose-dependent decrease in single-cycle CXCR4-tropic HIV infection. | nih.gov |
| Primary CD4+ T cell Latency Model | Decreased HIV Reactivation | Reduced the intensity of GFP expression in reactivating cells by 60% at doses of 20 and 40 µg/mL. | nih.gov |
| Humanized NSG Mice | Inhibition of HIV Replication & Immune Activation | Significant decrease in expression of T cell activation markers (CD38, HLA-DR, CD69) and viral load. | researchgate.net |
| Humanized Mice (CNS) | Reduced Viral Load in CNS | Significantly decreased virus load in cerebrospinal fluid and viral RNA in the brain. | nih.gov |
Studies on Oxidative Stress Resistance and Lifespan in Model Organisms (e.g., Drosophila)
The effects of this compound on lifespan and resistance to stress have been explored in model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (roundworm). In Drosophila, food supplemented with minocycline significantly extended the lifespan in both Canton S and w1118 strains. nih.govnih.gov This extension of lifespan was not associated with reduced food intake or decreased female fecundity but was linked to an increased resistance to oxidative stress induced by hydrogen peroxide. nih.govnih.gov Flies treated with minocycline showed a higher survival rate when exposed to this oxidative stressor compared to untreated flies. nih.gov
The underlying mechanism for these effects in Drosophila appears to involve the Forkhead box O (FOXO) transcription factor, a key regulator in aging and stress resistance pathways. nih.gov The beneficial effects of minocycline on both lifespan and oxidative stress resistance were largely diminished in flies with a FOXO null mutation. nih.govnih.gov Furthermore, the treatment was observed to increase the activity of FOXO, suggesting that minocycline enhances FOXO activity to confer its protective effects. nih.gov
Similar geroprotective effects have been observed in C. elegans. Studies have shown that minocycline can increase lifespan and reduce protein aggregation, even when the treatment is initiated late in the organism's life when stress signaling pathways are typically impaired. elifesciences.orgnmn.com Minocycline-treated worms also demonstrated greater resistance to paraquat-induced oxidative stress. elifesciences.org The mechanism in C. elegans is proposed to involve the targeting of cytoplasmic ribosomes, which attenuates protein translation. elifesciences.org This action is distinct from many other longevity-promoting interventions as it tends to inhibit, rather than activate, major stress signaling pathways. elifesciences.org
| Model Organism | Primary Outcome | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | Lifespan Extension | Significantly extended lifespan in multiple strains. | Enhancement of FOXO activity. | nih.govnih.gov |
| Drosophila melanogaster | Oxidative Stress Resistance | Increased survival and resistance when exposed to hydrogen peroxide. | FOXO pathway activation. | nih.gov |
| Caenorhabditis elegans | Lifespan Extension | Increased lifespan even when treatment was initiated in old, post-stress-responsive worms. | Attenuation of cytoplasmic protein translation. | elifesciences.orgnmn.com |
| Caenorhabditis elegans | Oxidative Stress Resistance | Enhanced resistance to paraquat-induced oxidative stress. | Bypasses standard stress signaling pathway activation. | elifesciences.org |
Pharmacokinetic Research Insights for Minocycline Dihydrochloride
Absorption Characteristics in Research Models
Minocycline (B592863) is readily and almost completely absorbed from the gastrointestinal tract following oral administration. mims.com Studies indicate a high oral bioavailability, ranging from 85% to 100%. mims.comnih.gov The primary sites of absorption are the stomach and the proximal small intestine, including the duodenum and jejunum. mdpi.com
The rate and extent of oral absorption can be influenced by the presence of food, particularly dairy products or substances containing divalent cations like calcium, magnesium, or iron. mims.comnih.gov These can chelate with minocycline, reducing its absorption. drugbank.com Peak serum concentrations are typically observed within 1 to 4 hours after oral intake. nih.gov
Table 1: Oral Absorption Characteristics of Minocycline Dihydrochloride (B599025)
| Parameter | Finding |
|---|---|
| Bioavailability | 90-100% mims.com |
| Time to Peak Concentration (Tmax) | 1-4 hours nih.gov |
| Effect of Food/Milk | May decrease rate and extent of absorption mims.com |
Distribution Profile and Tissue Penetration, including Blood-Brain Barrier Permeability
Minocycline is characterized by its wide distribution throughout the body's tissues and fluids. mims.com Its high lipophilicity contributes to excellent tissue penetration. mdpi.com The volume of distribution has been reported to be between 0.14 to 0.7 L/kg. mims.comnih.gov
High concentrations of minocycline have been found in the hepatobiliary tract, lungs, sinuses, and tonsils. mims.com It also penetrates well into tears, saliva, and sputum. mims.com Research in animal models has provided detailed insights into its tissue distribution. In horses, the highest concentrations were found in renal tissue, followed by the parotid gland, liver, and lung tissues. avma.org A study in rabbits showed high distribution in the choroid, epithelial lining fluid, alveolar macrophages, vitreous and aqueous humor, and cerebrospinal fluid (CSF). nih.govoup.comresearchgate.net
A significant characteristic of minocycline is its ability to cross the blood-brain barrier. mdpi.com While penetration into the CSF is relatively poor, it is sufficient to be of clinical interest. mims.com Studies in horses initially did not detect minocycline in brain tissue or CSF at 0.5 hours post-administration, but it was found in all tissues except the aqueous humor at 3 hours. avma.orgnih.gov Research has also explored minocycline's potential to restore blood-brain barrier integrity in inflammatory conditions. researchgate.netnih.govnih.gov
Table 2: Tissue and Fluid Distribution of Minocycline
| Tissue/Fluid | Relative Concentration/Penetration |
|---|---|
| Hepatobiliary Tract, Lungs, Sinuses, Tonsils | High concentrations mims.com |
| Renal Tissue | Highest concentrations observed in equine models avma.org |
| Saliva, Tears, Sputum | Good penetration mims.com |
| Cerebrospinal Fluid (CSF) | Relatively poor but present penetration mims.com |
| Blood-Brain Barrier | Crosses the barrier mdpi.com |
Metabolic Pathways and Metabolite Identification (e.g., 9-hydroxyminocycline, N-demethylated metabolites)
Minocycline is the first tetracycline (B611298) shown to be metabolized in humans. nih.gov The liver is the primary site of metabolism, where it is inactivated by about 50%. wikipedia.org The main metabolic pathways are hydroxylation and N-demethylation, primarily mediated by the CYP3A4 enzyme. nih.gov
Several metabolites have been identified in human urine. nih.gov The principal metabolite is 9-hydroxyminocycline. nih.govwikipedia.org Two other major metabolites are likely mono-N-demethylated derivatives. nih.govugent.be Additionally, substantial amounts of 4-epiminocycline (B586724) have been found, which is thought to result from epimerization rather than biotransformation. nih.govugent.be
Elimination Pathways (Biliary, Fecal, Renal)
Minocycline is eliminated from the body through multiple pathways. A significant portion is excreted in the feces, ranging from 20% to 34%. mims.com This occurs in part via biliary excretion into the gut and also directly from blood vessels into the intestines. wikipedia.org
Renal excretion accounts for a smaller portion of elimination, with about 5% to 15% of the unchanged drug being excreted in the urine. nih.govmdpi.com The elimination half-life of oral minocycline is approximately 16 hours, with a range of 11 to 17 hours. mims.com Because renal clearance is not the primary route of elimination, minocycline clearance is not significantly affected by renal impairment. asm.orgasm.orgdroracle.ai
Research on Pharmacokinetic Variability and Population Pharmacokinetic Modeling
Research has been conducted to understand the pharmacokinetic variability of minocycline in different patient populations, particularly in critically ill patients. nih.gov Population pharmacokinetic (popPK) models have been developed to better understand and predict the drug's behavior. nih.govresearchgate.net
A study in critically ill adult patients with ventilator-associated pneumonia developed a one-compartment model with first-order absorption and linear elimination to describe the pharmacokinetics of orally administered minocycline. nih.govresearchgate.net The estimated population parameters for apparent volume of distribution, apparent clearance, and absorption rate constant were 183.3 L, 6.55 L/h, and 1.66 h⁻¹, respectively. nih.govresearchgate.net Such models are valuable for informing dosing strategies in specific patient populations. nih.govresearchgate.net
Protein Binding Characteristics in Serum
Minocycline exhibits significant binding to plasma proteins. The reported range for plasma protein binding is between 55% and 96%. mims.com Some sources cite a commonly accepted value of 76%. oup.com
Interestingly, recent research suggests that the serum protein binding of minocycline may be atypical and non-linear. oup.comnih.govoup.com Studies have shown that the free fraction of minocycline decreases as the total concentration of the drug increases. oup.comnih.govoup.com This concentration-dependent protein binding is a characteristic that minocycline shares with doxycycline. oup.comnih.govoup.com This finding has potential implications for the therapeutic use of the drug, as higher doses may not necessarily lead to a proportional increase in the free, active fraction of the drug. oup.com
Advanced Analytical and Research Methodologies for Minocycline Dihydrochloride Studies
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of minocycline (B592863) dihydrochloride (B599025) in various matrices. High-performance liquid chromatography and high-performance thin-layer chromatography are particularly prominent in research and quality control settings due to their resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of minocycline dihydrochloride. Various reversed-phase (RP-HPLC) methods have been developed and validated to ensure accurate and reliable quantification in both bulk drug substance and finished pharmaceutical products. semanticscholar.orgtsijournals.comresearchgate.net The development of these methods often focuses on achieving a balance between efficiency, sensitivity, and the use of environmentally benign solvents. tsijournals.com
A key aspect of HPLC method development is the selection of the stationary and mobile phases. C18 columns are frequently employed for the separation of minocycline from its impurities and degradation products. researchgate.net The mobile phase composition is critical for achieving optimal separation; a common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like a phosphate (B84403) or acetate (B1210297) buffer. tsijournals.comresearchgate.netgoogle.com The pH of the aqueous phase is carefully controlled to ensure the consistent ionization state of minocycline and achieve good peak shape.
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. semanticscholar.org This involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness. For instance, a developed RP-HPLC method might demonstrate linearity over a concentration range of 100 to 900 μg/mL. researchgate.net The precision of the method is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with acceptance criteria typically set for the relative standard deviation (%RSD). tsijournals.com Accuracy is determined by recovery studies, ensuring that the method can accurately quantify the analyte in the sample matrix. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 μm) | researchgate.net |
| Mobile Phase | Acetonitrile : Phosphate buffer (25 : 75 v/v) | tsijournals.comresearchgate.net |
| Flow Rate | 0.5 mL/min | tsijournals.com |
| Detection Wavelength | 280 nm | researchgate.net |
| Retention Time | 7.13 min | tsijournals.com |
| Linearity Range | 100 to 900 μg/mL | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, sensitive, and specific alternative for the determination of minocycline, particularly in biological matrices like human plasma, saliva, and gingival fluid. nih.gov This technique is advantageous due to its ability to analyze multiple samples simultaneously, leading to high throughput. jpbs.in
In HPTLC, the stationary phase is typically a pre-coated plate, such as silica (B1680970) gel 60F-254 on an aluminum support. nih.govresearchgate.net The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. For minocycline analysis, a mixture of solvents like methanol, acetonitrile, isopropyl alcohol, and water has been successfully used. nih.govresearchgate.net After development, densitometric analysis is performed at a specific wavelength, such as 345 nm, to quantify the separated minocycline. nih.gov
Validation of HPTLC methods is crucial and includes establishing linearity, accuracy, precision, and the limit of quantification (LOQ). A validated method for minocycline in biological fluids demonstrated linearity in the range of 100-1200 ng/spot with a correlation coefficient (r²) greater than 0.995. nih.gov The accuracy, assessed by recovery studies, was found to be between 95.08% and 100.6%, with a precision (expressed as %CV) of less than 4.61%. nih.gov The LOQ for this method was determined to be 15.4 ng/spot, highlighting the sensitivity of the technique. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Stationary Phase | TLC aluminum plates pre-coated with silica gel 60F-254 | nih.gov |
| Mobile Phase | Methanol-acetonitrile-isopropyl alcohol-water (5:4:0.5:0.5, v/v/v/v) | nih.gov |
| Detection Wavelength | 345 nm | nih.gov |
| Linearity Range | 100 - 1200 ng/spot | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9958 | nih.gov |
| Limit of Quantification (LOQ) | 15.4 ng/spot | nih.gov |
| Average Recovery | 97.7% | nih.gov |
| Intra- and Inter-day Precision (%CV) | < 4.61% | nih.gov |
Spectroscopic Approaches
Spectroscopic techniques are invaluable for both the quantitative analysis of this compound and for probing its molecular structure and interactions. Methods such as FT-MIR, fluorescence, and UV-Visible spectroscopy each provide unique insights.
Fourier Transform Mid Infrared (FT-MIR) spectroscopy has been developed as a rapid, cost-effective, and environmentally friendly method for the quantitative estimation of minocycline hydrochloride in pharmaceutical formulations. researchgate.net This technique offers a significant advantage in terms of analysis time, often requiring less than three minutes per sample. researchgate.net
The methodology involves the preparation of potassium bromide (KBr) pellets containing a known amount of the minocycline standard or sample. The FT-MIR spectrum is then recorded, and a calibration model is developed based on the area of a characteristic absorption band. For minocycline hydrochloride, the aromatic stretching band in the region of 1503 to 1427 cm⁻¹ (specifically at 1471 cm⁻¹) has been utilized for quantification. researchgate.net
The validation of the FT-MIR method demonstrates its suitability for routine quality control. A linear relationship between the concentration and the band area was established over a range of 0.1-1 mg/pellet, with a high correlation coefficient (r²) of 0.999. researchgate.net The precision of the method, indicated by the relative standard deviation (%RSD) for repeatability and intermediate precision, was found to be 0.94% and 1.05%, respectively. researchgate.net
| Parameter | Result | Reference |
|---|---|---|
| Spectral Region for Quantification | 1503 to 1427 cm⁻¹ (Aromatic stretching band) | researchgate.net |
| Linearity Range | 0.1-1 mg/pellet | researchgate.net |
| Correlation Coefficient (r²) | 0.999 | researchgate.net |
| Repeatability (%RSD) | 0.94% | researchgate.net |
| Intermediate Precision (%RSD) | 1.05% | researchgate.net |
Fluorescence spectroscopy is a powerful tool for investigating the interactions between this compound and biological macromolecules, such as proteins. By studying the quenching of intrinsic protein fluorescence upon binding with minocycline, valuable information about the binding mechanism, binding constants, and the nature of the interaction forces can be obtained. nih.govnih.gov
In a study investigating the interaction between minocycline hydrochloride (MC) and trypsin (TRP), the intrinsic fluorescence of trypsin, primarily due to its tryptophan residues, was shown to be quenched by the addition of minocycline. nih.gov According to the Stern-Volmer equation, the analysis of the fluorescence quenching at different temperatures indicated a static quenching mechanism. nih.govresearchgate.net This suggests the formation of a stable ground-state complex between minocycline and trypsin. nih.gov
Thermodynamic parameters calculated from the binding constants at different temperatures revealed that the interaction was spontaneous (ΔG < 0) and exothermic (ΔH < 0). nih.gov Furthermore, the possibility of non-radiative energy transfer between minocycline and trypsin was confirmed by calculating the critical distance (R₀) and the binding distance (r), with r being less than 7 nm. nih.gov Synchronous fluorescence spectroscopy can further pinpoint the microenvironment changes around specific amino acid residues, showing, for example, that minocycline hydrochloride primarily binds to tryptophan residues in trypsin. nih.govnih.gov
| Parameter/Finding | Observation | Reference |
|---|---|---|
| Fluorescence Quenching Mechanism | Static quenching | nih.govresearchgate.net |
| Interaction Process | Spontaneous and exothermic (ΔG < 0, ΔH < 0) | nih.gov |
| Energy Transfer | Non-radiative energy transfer possible (r < 7 nm) | nih.gov |
| Primary Binding Site Residue | Tryptophan | nih.govnih.gov |
UV-Visible spectroscopy is a versatile technique used to study the structural changes in proteins upon interaction with ligands like minocycline hydrochloride. It can also be used for the quantitative determination of minocycline in various formulations. sphinxsai.com When studying molecular interactions, changes in the UV-Vis absorption spectrum of a protein can indicate alterations in its secondary structure and the microenvironment of its chromophoric amino acid residues. nih.gov
In the context of the minocycline hydrochloride and trypsin interaction, UV-Vis spectroscopy demonstrated that the binding of minocycline caused changes in the secondary structure of trypsin. nih.govnih.gov This is observed as shifts in the absorption peaks of the protein, reflecting a change in the polarity around the aromatic amino acid residues. nih.gov This spectroscopic evidence, combined with findings from fluorescence spectroscopy, provides a more complete picture of the binding event and its consequences for the protein's conformation. nih.gov
For quantitative analysis, derivative spectrophotometry, a modification of UV-Vis spectroscopy, has been developed for the estimation of minocycline hydrochloride. A first-order derivative spectrum of minocycline hydrochloride shows a sharp peak at 283.0 nm, which can be used for quantification. sphinxsai.com This method was found to follow Beer-Lambert's law in a concentration range of 1-10 μg/mL. sphinxsai.com
| Application | Key Finding/Parameter | Reference |
|---|---|---|
| Interaction Analysis (with Trypsin) | Indicated changes in the secondary structure of the protein upon binding. | nih.govnih.gov |
| Quantitative Analysis (Derivative Spectrophotometry) | Wavelength for quantification: 283.0 nm (first order derivative) | sphinxsai.com |
| Linearity Range: 1-10 μg/mL | sphinxsai.com |
Circular Dichroism for Protein Secondary Structure Analysis in Presence of this compound
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure and folding properties of proteins. sandiego.edunih.gov This method measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a protein, such as α-helices and β-sheets. sandiego.edu In the context of this compound, CD is employed to investigate how the binding of this small molecule affects the conformation of target proteins.
Research investigating the interaction between minocycline hydrochloride and the enzyme trypsin utilized CD spectroscopy to elucidate conformational changes. nih.gov The study observed that trypsin alone exhibited a single negative peak at approximately 208 nm, which is characteristic of its secondary structure. Upon the addition of minocycline hydrochloride, a noticeable decrease in the intensity of this negative peak was recorded. nih.gov
Analysis of the CD spectral data revealed specific changes in the secondary structure content of trypsin upon binding with minocycline. nih.gov These findings indicate that the interaction with minocycline hydrochloride induces a tangible alteration in the protein's conformation. nih.gov This change in the secondary structure can have significant implications for the protein's function and provides insights into the molecular mechanisms of their interaction. nih.gov
Table 1: Effect of Minocycline Hydrochloride on Trypsin Secondary Structure
| Secondary Structure | Content in Trypsin Alone | Content in Trypsin-Minocycline Complex |
| α-Helix | Data not specified | Data not specified |
| β-Sheet | Data not specified | Data not specified |
| Other Structures | Data not specified | Data not specified |
| Note: While the study confirmed changes in the secondary structure, specific percentage values for each structural element were not provided in the source material. |
Computational and In Silico Modeling
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in studying the interactions between a ligand, such as minocycline, and a target protein at the molecular level. It provides detailed insights into the binding mode, the specific amino acid residues involved in the interaction, and the stability of the ligand-protein complex. nih.gov
In a study examining the interaction between minocycline hydrochloride and trypsin, molecular docking simulations were performed to complement experimental data. nih.gov The simulations aimed to identify the binding sites on trypsin for minocycline and to understand the forces driving the interaction. The results demonstrated a stable binding between minocycline hydrochloride and trypsin, identifying the specific amino acid residues that contribute to this stability. nih.gov
Similarly, computational docking simulations were used to investigate the competition between minocycline and a cyclic peptide for binding to a single-domain antibody (sdAb). acs.org The top-ranking poses from these simulations indicated that both the peptide and minocycline colocalize within the same groove of the antibody. This suggests that steric hindrance is a likely mechanism for the observed competition, where the binding of one molecule physically blocks the binding of the other. acs.org Another computational study identified that minocycline could effectively bind to the active region of caspase-1, potentially inhibiting its function. researchgate.net These examples highlight the utility of molecular docking in elucidating the structural basis of minocycline's interactions with various proteins.
Cellular and Biochemical Assays
Cell Viability Assays (e.g., MTT assay)
The MTT assay has been employed in various studies to evaluate the impact of minocycline on different cell types. For instance, one study investigated the cytotoxicity of increasing concentrations of minocycline (25, 50, 75, 100, and 125 µM) on glial cell cultures over different incubation times (24, 48, 72 hours, and 7 days). researchgate.net The results indicated that the cytotoxicity of minocycline increased with both higher concentrations and longer incubation periods. researchgate.net
In another study, the MTT assay was used to determine if minocycline treatment caused cytotoxicity in HEp-2 cells. The results showed that minocycline did not cause significant cytotoxicity in this cell line under the tested conditions. researchgate.net Furthermore, research on osteoprecursor cells used cell viability tests to assess the cytotoxic effects of minocycline, among other tetracyclines. It was found that at a concentration of 10 μM, minocycline did not significantly affect the viability of these cells. nih.gov
Table 2: Summary of Minocycline's Effect on Cell Viability (MTT Assay)
| Cell Type | Minocycline Concentration | Incubation Time | Observed Effect |
| Glial Cells | 25-125 µM | 24h - 7 days | Increased cytotoxicity with higher concentration and longer incubation |
| HEp-2 Cells | 10 µg/mL | 48 hours | No significant cytotoxicity |
| Osteoprecursor Cells | 10 µM | Not specified | Viability not significantly affected |
Apoptosis Detection Methods (e.g., Flow Cytometry, Annexin-V/PI staining)
Apoptosis, or programmed cell death, is a fundamental biological process. Methods to detect and quantify apoptosis are vital for understanding the effects of compounds like minocycline on cellular fate. bosterbio.com A standard and robust technique for this purpose is flow cytometry combined with Annexin V and Propidium Iodide (PI) staining. nih.govbio-techne.com
This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bosterbio.com Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye, can identify early apoptotic cells. nih.gov Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. nih.govnih.gov By using both stains, flow cytometry can distinguish between four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). bosterbio.comnih.gov
A study on human breast cancer MCF-7 cells utilized this method to measure the apoptosis rate after treatment with minocycline. researchgate.net Cells were treated with varying concentrations of minocycline (20 µM and 36.10 µM) for 24 hours. The results from flow cytometry demonstrated that minocycline significantly increased the percentage of both early and late apoptotic cells in a concentration-dependent manner, while the percentage of viable cells decreased. researchgate.net
Table 3: Apoptosis Rate in MCF-7 Cells Treated with Minocycline
| Minocycline Concentration | Percentage of Viable Cells | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic Cells |
| 0 µM (Control) | Data not specified | Data not specified | Data not specified |
| 20 µM | Data not specified | Data not specified | Data not specified |
| 36.10 µM | Data not specified | Data not specified | Data not specified |
| Note: The source study confirms a significant, concentration-dependent increase in apoptotic cells and a decrease in viable cells, but does not provide specific percentage values in the abstract. The effect was statistically significant (p < 0.01 to p < 0.0001). researchgate.net |
Gene and Protein Expression Analysis (e.g., Western Blot, qRT-PCR, ELISA)
Analyzing changes in gene and protein expression provides critical insights into the molecular mechanisms through which minocycline exerts its effects. A suite of techniques is commonly used for this purpose, including Western Blot for protein quantification, quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for measuring mRNA levels, and Enzyme-Linked Immunosorbent Assay (ELISA) for detecting and quantifying proteins. dovepress.com
In a study using a rat model of neuropathic pain, microarray analysis and subsequent qRT-PCR were performed to identify gene expression changes in the lumbar spinal cord following minocycline administration. nih.gov Out of thousands of transcripts studied, the expression levels of 93 were altered after nerve injury, and minocycline treatment modulated the levels of 39 of these transcripts. For example, the injury-induced upregulation of Cd40 mRNA was significantly diminished by minocycline. Similarly, the increased expression of Apobec3b mRNA after injury was also significantly reduced with minocycline treatment. nih.gov
Western blot analysis was used in a study on osteoprecursor cells to evaluate the expression of proteins related to bone formation after treatment with minocycline. nih.gov The results showed that minocycline reduced the expression of bone morphogenetic protein 2 (BMP-2) and estrogen receptor β (ER-β). This effect was dose-dependent, with higher concentrations leading to a greater decrease in protein expression. nih.gov These findings illustrate how minocycline can modulate specific cellular pathways by altering the expression of key genes and proteins.
Table 4: Modulation of Gene and Protein Expression by Minocycline
| Technique | Model/Cell Type | Target Gene/Protein | Observed Effect of Minocycline |
| qRT-PCR | Rat Spinal Cord (Neuropathic Pain Model) | Cd40 mRNA | Diminished injury-induced upregulation |
| qRT-PCR | Rat Spinal Cord (Neuropathic Pain Model) | Apobec3b mRNA | Diminished injury-induced upregulation |
| Western Blot | Osteoprecursor Cells | Bone Morphogenetic Protein 2 (BMP-2) | Reduced expression |
| Western Blot | Osteoprecursor Cells | Estrogen Receptor β (ER-β) | Reduced expression |
Immunofluorescence and Confocal Microscopy for Cellular Localization and Effects
Immunofluorescence and confocal microscopy are powerful techniques for elucidating the subcellular distribution and effects of this compound. Minocycline possesses natural fluorescent properties, which can be leveraged for its direct visualization within cells, obviating the need for fluorescent labeling in some instances. wikipedia.org This intrinsic fluorescence, characterized by a yellow-green emission when chelated with magnesium ions, allows researchers to track its uptake and accumulation in different cellular compartments. wikipedia.org
Two-photon excitation fluorescence (TPEF) microscopy and fluorescence lifetime imaging microscopy (FLIM) are particularly advantageous for visualizing minocycline in tissues with high endogenous autofluorescence, such as the skin. wikipedia.org TPEF microscopy can provide insights into the relative uptake of the drug, while FLIM offers an additional layer of contrast by measuring the fluorescence lifetime, enabling the clear differentiation of minocycline's fluorescence signal from the tissue's natural background fluorescence. wikipedia.org
Confocal microscopy provides high-resolution optical imaging that allows for the reconstruction of three-dimensional structures from images. This technique is instrumental in determining the precise subcellular localization of minocycline and observing its effects on cellular morphology and the distribution of specific proteins. By using fluorescently labeled antibodies against target proteins, researchers can perform co-localization studies to understand the spatial relationship between minocycline and various cellular components, which is crucial for deciphering its mechanisms of action.
Assessment of Oxidative Stress Markers (e.g., Lipid Peroxidation, Antioxidant Enzyme Activity)
This compound's effects on oxidative stress are a significant area of investigation, with methodologies focusing on the quantification of lipid peroxidation and the activity of antioxidant enzymes. Lipid peroxidation, a marker of oxidative damage to cell membranes, has been shown to be inhibited by minocycline. nih.gov Assays for lipid peroxidation often involve the measurement of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of this process.
The antioxidant properties of minocycline are further evaluated by assessing its impact on the activity of key antioxidant enzymes. core.ac.uk Studies have demonstrated that minocycline can modulate the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. core.ac.uk Additionally, its influence on catalase (CAT), which decomposes hydrogen peroxide, is another critical parameter in understanding its antioxidant capabilities. core.ac.uk The direct radical-scavenging activity of minocycline has also been demonstrated in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where its potency was found to be comparable to that of vitamin E. nih.govmdpi.com
| Oxidative Stress Marker | Effect of this compound | Common Assay Method |
|---|---|---|
| Lipid Peroxidation | Inhibition/Decrease | Measurement of Malondialdehyde (MDA) or 4-Hydroxynonenal (4-HNE) |
| Superoxide Dismutase (SOD) Activity | Modulation (Increase in some models) | Spectrophotometric assays based on the inhibition of a substrate's reduction |
| Catalase (CAT) Activity | Modulation | Spectrophotometric measurement of hydrogen peroxide decomposition |
| Direct Radical Scavenging | Effective scavenging | 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay |
Measurement of Cytokine and Inflammatory Mediator Production
The anti-inflammatory properties of this compound are well-documented, and a key methodology to investigate these effects is the measurement of cytokine and inflammatory mediator production. Research has shown that minocycline can suppress the production of a wide array of pro-inflammatory cytokines and chemokines in a dose-dependent manner. researchgate.netfrontiersin.org
In studies using lipopolysaccharide (LPS)-stimulated monocytic cells, minocycline has been found to inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). researchgate.net Furthermore, it has been shown to suppress various chemokines, including interleukin-8 (IL-8), interferon-inducible protein-10 (IP-10), monocyte chemoattractant protein-1 (MCP-1), and macrophage inflammatory proteins (MIP-1α and MIP-1β). researchgate.net Clinical studies have also demonstrated that oral minocycline treatment can lead to significant reductions in the levels of inflammatory cytokines like IL-6, IL-1β, and TNF-α in tear samples of patients with meibomian gland dysfunction. nih.gov
The primary method for quantifying these soluble inflammatory mediators is the enzyme-linked immunosorbent assay (ELISA). This highly sensitive and specific technique allows for the precise measurement of cytokine and chemokine concentrations in cell culture supernatants, plasma, or other biological fluids.
| Cytokine/Chemokine | Effect of this compound |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression |
| Interleukin-6 (IL-6) | Suppression |
| Interleukin-1β (IL-1β) | Suppression |
| Interferon-gamma (IFN-γ) | Suppression |
| Interleukin-8 (IL-8) | Suppression |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppression |
Cell Cycle Progression Analysis
Flow cytometry is a fundamental technique used to analyze the effects of this compound on cell cycle progression. researchgate.net This methodology allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. auctoresonline.org
Studies on various cancer cell lines have demonstrated that minocycline can inhibit cell proliferation by inducing cell cycle arrest. nih.govnih.gov For instance, in human ovarian cancer cell lines, minocycline has been shown to cause an arrest of cells in the G0 phase of the cycle. nih.gov This arrest is associated with the downregulation of key cell cycle regulatory proteins, known as cyclins, specifically cyclins A, B, and E. nih.gov The consequence of this cell cycle arrest is the suppression of DNA synthesis. nih.gov In breast cancer cells, minocycline treatment has been observed to lead to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net
Cell Migration and Invasion Assays (e.g., Scratch Test)
To investigate the impact of this compound on the metastatic potential of cells, researchers employ cell migration and invasion assays. The scratch test, also known as the wound healing assay, is a straightforward and widely used method to study directional cell migration in vitro. nih.goveurekalert.orgcmaj.ca In this assay, a "scratch" or cell-free area is created in a confluent monolayer of cells, and the ability of the cells to migrate and close this gap over time is monitored, often through live-cell imaging. eurekalert.orgcmaj.ca
Research has shown that minocycline can significantly inhibit the migration of various cell types, including cancer cells. nih.goveurekalert.org For example, the scratch test has been used to demonstrate the anti-migration effects of minocycline on colorectal and breast cancer cells. nih.gov The inhibition of cell migration is often dose-dependent. eurekalert.org In addition to the scratch assay, other methods like the Boyden chamber assay (or Transwell assay) can be used to assess both cell migration and invasion through an extracellular matrix, providing a more comprehensive understanding of minocycline's anti-metastatic properties.
Assays for Mitochondrial Function and Membrane Potential
The influence of this compound on mitochondrial function is a critical aspect of its biological activity, and several assays are employed to evaluate these effects. Mitochondria are central to cellular energy production and apoptosis, and minocycline has been shown to modulate their function. masseycancercenter.orgnih.gov
Key parameters assessed include the activity of the mitochondrial electron transport chain complexes (I, II, III, and IV), adenosine (B11128) triphosphate (ATP) levels, and the mitochondrial membrane potential (ΔΨm). masseycancercenter.orgnih.gov Studies have indicated that minocycline treatment can increase the activities of these mitochondrial complexes and elevate ATP levels in certain experimental models. masseycancercenter.orgnih.gov
The mitochondrial membrane potential is a crucial indicator of mitochondrial health and is often measured using fluorescent dyes like rhodamine 123 or tetramethylrhodamine, ethyl ester (TMRE). frontiersin.org A loss or alteration in ΔΨm can be an early event in apoptosis. Minocycline has been reported to preserve the integrity of the mitochondrial membrane potential under conditions of cellular stress. frontiersin.org Conversely, other studies have reported that minocycline can, under certain in vitro conditions, impair mitochondrial function by inducing mitochondrial swelling, depolarization, and the release of cytochrome c. nih.gov These varied effects highlight the complexity of minocycline's interaction with mitochondria and the importance of the specific experimental context.
Q & A
Q. How can researchers verify the identity and purity of minocycline dihydrochloride in a laboratory setting?
this compound’s identity is confirmed using spectroscopic methods:
- UV-Vis absorption spectra : A peak at 345 nm is characteristic of the tetracycline backbone .
- Infrared spectroscopy (IR) : Specific absorption bands for amine (-NH), hydroxyl (-OH), and carbonyl (C=O) groups validate structural integrity . Purity is assessed via reverse-phase HPLC with a C18 column. System suitability tests require a relative standard deviation (RSD) ≤1.0% for peak area reproducibility. Epiminocycline (a common impurity) must not exceed 2.0% of the main peak area .
Q. What solvent systems are optimal for dissolving this compound in experimental protocols?
this compound is highly soluble in N,N-dimethylformamide (DMF) and methanol , sparingly soluble in water, and slightly soluble in ethanol. For aqueous solutions, use a buffered system (pH 4–6) to enhance stability. Pre-dissolving in DMF followed by dilution in buffer is recommended for cell culture studies .
Q. How should researchers address batch-to-batch variability in this compound samples?
Ensure compliance with pharmacopeial standards (e.g., Japanese Pharmacopoeia XVII) by testing:
Q. What are the critical parameters for validating HPLC methods to quantify this compound?
- Column : C18, 5 µm particle size, 250 mm length.
- Mobile phase : Methanol:water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Flow rate : 1.0 mL/min.
- Detection : UV at 280 nm. System suitability requires a theoretical plate count ≥2,000 and tailing factor ≤2.0 .
Q. How should this compound be stored to prevent degradation?
Store in hermetic containers at 2–8°C, protected from light. Stability studies show ≤5% degradation over 24 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s bioactivity across studies?
Potential causes include:
- Impurity profiles : Epiminocycline and other tetracycline derivatives may interfere with biological assays. Use HPLC-MS to quantify impurities .
- Solvent interactions : DMF at >0.1% can induce cytotoxicity; validate solvent controls in cell-based assays .
- pH-dependent stability : Degradation products (e.g., 4-epi-minocycline) form at neutral-to-alkaline pH, altering bioactivity. Use buffered solutions (pH 4.5) for in vitro studies .
Q. What experimental design considerations are critical for studying this compound’s stability in complex matrices (e.g., soil or biological fluids)?
- Sample preparation : For soil studies, use accelerated solvent extraction (ASE) with acetonitrile:water (1:1) to recover minocycline .
- Degradation markers : Monitor via LC-MS/MS for 4-epi-minocycline and anhydro-minocycline, which indicate hydrolytic and oxidative degradation, respectively .
- Temperature control : Stability decreases above 25°C; conduct experiments under refrigerated conditions .
Q. How can researchers optimize HPLC parameters to separate this compound from co-eluting metabolites?
- Gradient elution : Start with 10% methanol, ramp to 70% over 20 minutes.
- Column temperature : 40°C improves peak resolution.
- Ion-pair reagents : Add 10 mM sodium hexanesulfonate to the mobile phase to reduce tailing .
Q. What are the implications of this compound’s thyroid hyperplasia observed in preclinical models?
Chronic dosing in rats and dogs induces thyroid hyperplasia via iodine uptake inhibition . Mitigate this in studies by:
- Monitoring serum T3/T4 levels alongside drug exposure.
- Using lower doses (≤10 mg/kg/day) to avoid confounding endocrine effects .
Q. How can researchers assess the impact of this compound’s impurities on in vivo pharmacokinetics?
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 3 months, then quantify impurities via LC-MS.
- Pharmacokinetic modeling : Compare AUC and Cmax of purified vs. impure batches in rodent models. Impurities >2% reduce bioavailability by 15–20% due to competitive metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
